Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-[[[2-[[(2S)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N5O9/c39-28(16-36-33(45)47-18-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26)34-17-30(41)38-27(14-21-8-2-1-3-9-21)32(44)35-15-29(40)37-20-46-19-31(42)43/h1-13,26-27H,14-20H2,(H,34,39)(H,35,44)(H,36,45)(H,37,40)(H,38,41)(H,42,43)/t27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZGCSZISBFCOO-MHZLTWQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N5O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH: A Key Intermediate for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH, a crucial intermediate in the development of Antibody-Drug Conjugates (ADCs). This document details its chemical structure, physicochemical properties, and its role as a cleavable linker in targeted cancer therapy. Furthermore, this guide outlines generalized experimental protocols for its synthesis, purification, and analysis, and includes visualizations of its integration into ADC workflows and its mechanism of action.
Introduction
This compound is a sophisticated chemical entity that serves as a cornerstone in the construction of advanced therapeutic agents, specifically Antibody-Drug Conjugates. Its unique structure incorporates a tetrapeptide sequence (Gly-Gly-Phe-Gly) that is recognized and cleaved by specific lysosomal proteases, such as Cathepsin L, which are often overexpressed in the tumor microenvironment. This targeted cleavage mechanism ensures the controlled release of cytotoxic payloads within cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window of the ADC. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is instrumental for its use in solid-phase peptide synthesis (SPPS), allowing for the sequential assembly of the peptide chain.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the Fmoc-protected tetrapeptide linked to an amino-methoxy-acetic acid moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₃H₃₅N₅O₉ | [1] |
| Molecular Weight | 645.66 g/mol | [1] |
| CAS Number | 2264011-98-3 | [1] |
| Appearance | White to off-white solid (predicted) | [2] |
| Solubility | DMSO: 100 mg/mL (154.88 mM) | [1] |
| In Vivo Solubility | ≥ 2.5 mg/mL (3.87 mM) in 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | [1] |
| Storage | Powder: 4°C, sealed from moisture. In solvent: -80°C (6 months), -20°C (1 month) | [3][4] |
Role in Antibody-Drug Conjugates (ADCs)
This compound is a critical component in the synthesis of cleavable linkers for ADCs. The Gly-Gly-Phe-Gly (GGFG) sequence is specifically designed to be stable in systemic circulation but susceptible to cleavage by lysosomal enzymes upon internalization of the ADC into target cancer cells.
ADC Workflow
The following diagram illustrates the general workflow of an ADC utilizing a GGFG-containing linker.
Linker Cleavage Signaling Pathway
The enzymatic cleavage of the GGFG linker is a critical step for the release of the cytotoxic drug.
Experimental Protocols
The following are generalized protocols for the synthesis, purification, and analysis of this compound, based on standard solid-phase peptide synthesis (SPPS) and analytical techniques.
Synthesis via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of the title compound on a rink amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-Gly-OH
-
Fmoc-Phe-OH
-
Fmoc-NH-CH2-O-CH2COOH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% Piperidine (B6355638) in Dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Gly):
-
Pre-activate Fmoc-Gly-OH (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 15 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Sequential Coupling: Repeat the deprotection (step 2) and coupling (step 3) steps for Fmoc-Phe-OH, Fmoc-Gly-OH, and finally Fmoc-NH-CH2-O-CH2COOH.
-
Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Cleavage from Resin:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and wash the pellet with cold ether to obtain the crude product.
-
Table 2: Summary of SPPS Cycles
| Cycle | Step | Reagents |
| 1 | Deprotection | 20% Piperidine in DMF |
| Coupling | Fmoc-Gly-OH, DIC, Oxyma Pure | |
| 2 | Deprotection | 20% Piperidine in DMF |
| Coupling | Fmoc-Phe-OH, DIC, Oxyma Pure | |
| 3 | Deprotection | 20% Piperidine in DMF |
| Coupling | Fmoc-Gly-OH, DIC, Oxyma Pure | |
| 4 | Deprotection | 20% Piperidine in DMF |
| Coupling | Fmoc-NH-CH2-O-CH2COOH, DIC, Oxyma Pure | |
| Final | Cleavage | TFA, TIS, H₂O |
Purification by Reverse-Phase HPLC (RP-HPLC)
Instrumentation:
-
Preparative RP-HPLC system with a C18 column.
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
Procedure:
-
Dissolve the crude product in a minimal amount of mobile phase A, with sonication if necessary.
-
Inject the sample onto the equilibrated C18 column.
-
Elute the peptide using a linear gradient of mobile phase B (e.g., 5-95% over 30 minutes).
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the main product peak.
-
Analyze the collected fractions for purity by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Analytical Methods
Table 3: Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations |
| Analytical RP-HPLC | Purity assessment | A single major peak indicating high purity. |
| Mass Spectrometry (e.g., ESI-MS) | Molecular weight confirmation | A peak corresponding to the calculated molecular weight of 645.66 [M+H]⁺. |
| ¹H NMR and ¹³C NMR | Structural elucidation | Characteristic peaks for the aromatic protons of the Fmoc and Phe groups, and the aliphatic protons of the glycine (B1666218) and linker moieties. |
Note: Specific NMR and mass spectrometry data for this exact compound are not publicly available and would need to be determined experimentally.
Conclusion
This compound is a highly valuable and versatile building block in the field of antibody-drug conjugates. Its well-defined structure, incorporating a protease-cleavable peptide sequence, allows for the development of ADCs with enhanced tumor-specific payload delivery and improved safety profiles. The synthetic and analytical methods outlined in this guide provide a solid foundation for researchers and drug development professionals working with this important class of molecules. Further investigation into its specific physicochemical properties and the development of optimized synthetic protocols will continue to advance its application in next-generation cancer therapeutics.
References
An In-depth Technical Guide to Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH: A Key Component in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH is a sophisticated peptide linker intermediate that plays a critical role in the development of targeted therapeutics, most notably in the field of Antibody-Drug Conjugates (ADCs). Its unique structure, incorporating a cathepsin-cleavable tetrapeptide sequence (Gly-Gly-Phe-Gly), allows for the controlled release of cytotoxic payloads within the tumor microenvironment, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. This technical guide provides a comprehensive overview of the applications, mechanism of action, and relevant experimental data and protocols associated with this linker.
Core Applications and Mechanism of Action
The primary application of this compound is as a crucial building block in the synthesis of cleavable linkers for ADCs.[1][2][3] ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[4] They are composed of a monoclonal antibody that specifically targets a tumor antigen, a potent cytotoxic payload, and a chemical linker that connects the two.
The Gly-Gly-Phe-Gly (GGFG) sequence within the linker is specifically designed to be recognized and cleaved by lysosomal proteases, such as cathepsins, which are often upregulated in tumor cells.[5][6][7] This enzymatic cleavage is the central mechanism for the targeted release of the cytotoxic drug.
Signaling Pathway of ADC Action:
A notable example of an ADC that utilizes a GGFG-based linker is Trastuzumab Deruxtecan (Enhertu), which is approved for the treatment of certain types of HER2-positive cancers.[8][] In this ADC, the linker connects the anti-HER2 antibody, Trastuzumab, to the topoisomerase I inhibitor, DXd.[10][11] Upon internalization into a HER2-positive cancer cell, the GGFG linker is cleaved by lysosomal enzymes, releasing the DXd payload.[1][12] DXd then intercalates into the DNA and inhibits topoisomerase I, leading to DNA damage and ultimately apoptosis.[1][13] The released DXd is also membrane-permeable, allowing it to diffuse into neighboring tumor cells and exert a "bystander effect," killing them regardless of their HER2 expression status.[4][8]
Beyond ADCs, Fmoc-protected peptides like this have potential applications in the development of self-assembling hydrogels for controlled drug delivery and tissue engineering.[14][15] The Fmoc group can induce self-assembly through π-π stacking interactions, leading to the formation of a fibrous network that can encapsulate therapeutic agents.[16]
Quantitative Data
In Vitro Cytotoxicity of ADCs with GGFG Linkers
The efficacy of ADCs is often evaluated by their in vitro cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter in these assessments.
| Cell Line | Cancer Type | HER2 Expression | ADC | IC50 (µg/mL) | Reference |
| NCI-N87 | Gastric Cancer | High | Trastuzumab Deruxtecan | Value not specified, but sensitive | [1][11] |
| Various (49 lines) | Gastric Cancer | Various | Trastuzumab Deruxtecan | Calculated in 30/49 cell lines | [1][11] |
| MCF-7 | Breast Cancer | Low | Trastuzumab | 1660 | [17] |
| AMJ13 | Breast Cancer | Low | Trastuzumab | 1780 | [17] |
Note: Specific IC50 values for Trastuzumab Deruxtecan across a wide range of cell lines are often proprietary. The provided data indicates sensitivity and compares it to the antibody alone.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C33H35N5O9 |
| Molecular Weight | 645.66 g/mol |
Experimental Protocols
Synthesis of an Antibody-Drug Conjugate (Conceptual Workflow)
The synthesis of an ADC using this compound as a linker intermediate is a multi-step process. The following is a generalized workflow. For a detailed synthesis of a specific ADC like Deruxtecan, refer to relevant patents and publications.[18]
Protocol Steps:
-
Linker-Payload Synthesis:
-
The carboxylic acid of this compound is coupled to an amine group on the cytotoxic payload using standard peptide coupling reagents (e.g., EDCI, HOBt).[18]
-
The Fmoc protecting group is then removed from the N-terminus of the linker using a base such as piperidine or DBU.[18]
-
The newly exposed amine on the linker is reacted with a heterobifunctional crosslinker, such as 6-maleimidocaproic acid, to introduce a maleimide group. This maleimide-functionalized linker-payload is now ready for conjugation to the antibody.[18]
-
-
Antibody Preparation:
-
The monoclonal antibody is treated with a reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), to reduce a controlled number of interchain disulfide bonds, exposing free thiol groups.
-
-
Conjugation:
-
The maleimide-functionalized linker-payload is reacted with the reduced antibody. The maleimide group specifically reacts with the free thiol groups on the antibody to form a stable thioether bond.
-
-
Purification and Characterization:
Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
The DAR is a critical quality attribute of an ADC, as it affects both efficacy and safety. HIC-HPLC is a standard method for determining the average DAR and the distribution of drug-loaded species.[8][19]
Experimental Workflow:
Protocol:
-
Sample Preparation: The purified ADC is diluted in a mobile phase containing a high concentration of salt (e.g., 1.5 M ammonium (B1175870) sulfate).[19]
-
Chromatographic Separation:
-
The sample is injected onto a HIC column (e.g., BioPro HIC BF).[19]
-
A decreasing salt gradient is used to elute the different ADC species. The unconjugated antibody (DAR=0) elutes first, followed by species with increasing numbers of conjugated drugs (DAR=2, 4, 6, 8), as the hydrophobicity increases with the drug load.[19]
-
-
Detection: The eluting species are detected by a UV detector at 280 nm.
-
Data Analysis:
-
The area of each peak in the chromatogram, which corresponds to a specific DAR species, is integrated.
-
The weighted average DAR is calculated using the following formula: DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100
-
General Protocol for Fmoc-Peptide Hydrogel Formation
While no specific protocols for hydrogel formation using this compound have been identified, the following is a general method for preparing Fmoc-peptide hydrogels based on the principles of self-assembly.[2][12][20]
Protocol:
-
Dissolution: The Fmoc-peptide is dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[2]
-
Gelation Trigger: Gelation is typically induced by changing the solvent environment or pH.
-
Solvent Switch: The peptide stock solution is diluted with an aqueous buffer (e.g., phosphate-buffered saline, PBS) while vortexing. This change in solvent polarity triggers the self-assembly of the peptides into nanofibers.[2]
-
pH Switch: The Fmoc-peptide is dissolved in water by adjusting the pH to a basic value (e.g., with NaOH). Gelation is then induced by slowly lowering the pH back to neutral (e.g., by adding glucono-δ-lactone (GdL), which hydrolyzes to gluconic acid).[12]
-
-
Maturation: The solution is allowed to stand at room temperature for a period of time (minutes to hours) for the hydrogel network to fully form and mature. Gel formation can be confirmed by the vial inversion test.
-
Characterization: The mechanical properties of the hydrogel can be characterized by rheology to measure the storage (G') and loss (G'') moduli.[20][21][22] The morphology of the nanofiber network can be visualized using scanning electron microscopy (SEM).[21]
In Vitro Bystander Effect Assay
This assay evaluates the ability of the released payload from an ADC to kill neighboring antigen-negative cells.[10][14][18]
Protocol:
-
Cell Culture:
-
Antigen-positive (Ag+) cells (e.g., HER2-positive SK-BR-3) and antigen-negative (Ag-) cells (e.g., HER2-negative MCF-7) are cultured. The Ag- cells are typically engineered to express a fluorescent protein (e.g., GFP) for identification.[10]
-
-
Co-culture: The Ag+ and Ag- cells are seeded together in the same wells of a microplate.
-
ADC Treatment: The co-culture is treated with the ADC at various concentrations.
-
Monitoring Cell Viability: The viability of the Ag- cells is monitored over time using fluorescence microscopy or flow cytometry to quantify the number of surviving GFP-expressing cells. A decrease in the viability of the Ag- cells in the presence of the ADC and Ag+ cells indicates a bystander effect.[10][18]
Conclusion
This compound is a highly valuable and versatile molecule in the field of drug delivery. Its primary role as a key component of enzymatically cleavable linkers in ADCs has been instrumental in the development of successful targeted cancer therapies. The ability to facilitate controlled payload release within the tumor microenvironment is a significant advantage, leading to improved therapeutic outcomes. Further research into its applications, particularly in the area of self-assembling biomaterials, may unveil new opportunities for this important peptide derivative.
References
- 1. onclive.com [onclive.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. iphasebiosci.com [iphasebiosci.com]
- 8. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. cancernetwork.com [cancernetwork.com]
- 12. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 13. Synthesis and Primary Characterization of Self-Assembled Peptide-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 16. iris.unina.it [iris.unina.it]
- 17. Evaluation of the influence of trastuzumab therapy on serum levels of HER-2 protein and breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. ymc.eu [ymc.eu]
- 20. mdpi.com [mdpi.com]
- 21. Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the advanced linker intermediate, Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH, which plays a crucial role in the development of Antibody-Drug Conjugates (ADCs). This document outlines its physicochemical properties, a representative experimental workflow for its application, and generalized protocols relevant to its use in bioconjugation.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below. These values are essential for stoichiometric calculations in experimental design and for the characterization of resulting conjugates.
| Property | Value |
| Molecular Formula | C₃₃H₃₅N₅O₉[1] |
| Molecular Weight | 645.66 g/mol [1][2] |
| CAS Number | 2264011-98-3[1][3] |
Representative Experimental Workflow: ADC Synthesis
The primary application of this compound is as an intermediate in the synthesis of linkers for ADCs.[1][2] The following diagram illustrates a representative workflow for the deprotection of the Fmoc group and subsequent conjugation to a payload and an antibody.
Experimental Protocols
The following are generalized methodologies that are foundational for the use of Fmoc-protected peptide linkers in ADC development. These protocols serve as a starting point and require optimization based on the specific antibody, payload, and linker characteristics.
Fmoc Deprotection of the Peptide Linker
Objective: To remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group to expose the terminal amine for subsequent reactions.
Materials:
-
This compound
-
Dimethylformamide (DMF), anhydrous
-
Piperidine
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel
Procedure:
-
Dissolve this compound in anhydrous DMF in a reaction vessel under an inert atmosphere.
-
Prepare a 20% (v/v) solution of piperidine in DMF.
-
Add the piperidine solution to the dissolved linker. The typical molar excess of piperidine is significant to drive the reaction to completion.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed (typically 1-2 hours).
-
Upon completion, the deprotected product can be isolated. This may involve precipitation by adding a non-polar solvent like diethyl ether, followed by centrifugation and washing to remove residual piperidine and by-products.
-
Dry the resulting amine-terminated peptide linker under vacuum.
Activation of the Carboxylic Acid and Conjugation to a Payload
Objective: To activate the terminal carboxylic acid of the linker for efficient amide bond formation with an amine-containing cytotoxic payload.
Materials:
-
Deprotected peptide linker (from Protocol 1)
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Amine-containing cytotoxic payload
-
Anhydrous, aprotic solvent (e.g., DMF, DMSO)
-
Tertiary amine base (e.g., Diisopropylethylamine, DIEA)
Procedure:
-
Dissolve the deprotected peptide linker in the anhydrous solvent.
-
Add NHS (typically 1.1-1.5 equivalents) and EDC (typically 1.1-1.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-4 hours to form the NHS-ester activated linker.
-
In a separate vessel, dissolve the amine-containing payload in the anhydrous solvent. A tertiary amine base like DIEA may be added to ensure the payload's amine is deprotonated.
-
Add the payload solution to the activated linker solution.
-
Allow the reaction to proceed at room temperature for 2-24 hours. Monitor the formation of the linker-payload conjugate by HPLC.
-
Once the reaction is complete, the linker-payload conjugate can be purified using preparative HPLC.
Conjugation of Linker-Payload to an Antibody
Objective: To covalently attach the activated linker-payload construct to a monoclonal antibody, typically via surface-exposed lysine (B10760008) residues.
Materials:
-
Purified linker-payload construct with an active ester (e.g., NHS-ester)
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0)
-
Quenching reagent (e.g., Tris or glycine (B1666218) solution)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))
Procedure:
-
Ensure the mAb is in a buffer free of primary amines. Buffer exchange may be necessary.
-
Dissolve the activated linker-payload construct in a water-miscible organic co-solvent (e.g., DMSO) to prepare a concentrated stock solution.
-
Slowly add a calculated molar excess of the linker-payload stock solution to the gently stirring mAb solution. The molar ratio will determine the final drug-to-antibody ratio (DAR) and must be empirically optimized.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specified duration (e.g., 1-4 hours).
-
Stop the reaction by adding a quenching reagent to consume any unreacted NHS-esters.
-
Purify the resulting ADC from unreacted linker-payload and other small molecules using SEC or TFF.
-
Characterize the purified ADC for DAR, aggregation, and purity using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, and mass spectrometry.
References
Navigating the Solubility Landscape of a Key ADC Linker Intermediate: A Technical Guide to Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH in DMSO and DMF
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH, a crucial intermediate in the synthesis of antibody-drug conjugate (ADC) linkers. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of its solubility in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), complete with experimental protocols and a visualization of its role in ADC synthesis.
Core Topic: Solubility Profile
The solubility of peptide-based linkers is a critical parameter in the successful formulation and execution of conjugation chemistries for ADCs. This compound is a hydrophobic peptide derivative, and understanding its behavior in common organic solvents is paramount for its effective use.
Quantitative Solubility Data
| Solvent | Reported Solubility | Molar Concentration (approx.) | Conditions |
| DMSO | 100 mg/mL[1][2] | 154.88 mM[1][2] | Ultrasonic assistance may be required[1][2] |
| DMF | Data not available; generally suitable for hydrophobic peptides[3] | - | Experimental determination recommended |
Experimental Protocols
To ensure accurate and reproducible results in the laboratory, the following detailed methodologies are provided for determining the solubility of this compound.
Protocol for Determining Solubility in DMSO or DMF
This protocol outlines a systematic approach to ascertain the solubility of the peptide linker intermediate.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Dimethylformamide (DMF)
-
Vortex mixer
-
Bath sonicator
-
Analytical balance
-
Microcentrifuge
-
Pipettes
Procedure:
-
Preparation: Dispense a small, accurately weighed amount of this compound (e.g., 1-5 mg) into a clear vial.
-
Solvent Addition: Add a precise volume of the chosen solvent (DMSO or DMF) to achieve a high target concentration (e.g., starting at 50 mg/mL).
-
Initial Dissolution: Vigorously vortex the mixture for 1-2 minutes to facilitate initial dissolution.
-
Sonication: If the compound does not fully dissolve, place the vial in a bath sonicator for 15-30 minute intervals.[4] Monitor the solution for clarity.
-
Incremental Solvent Addition: If the peptide remains insoluble, add small, precise increments of the solvent, vortexing and sonicating after each addition, until a clear solution is obtained.
-
Equilibration: Allow the solution to stand at room temperature for at least one hour to ensure it remains stable and does not precipitate.
-
Saturation Point Determination: The concentration at which the peptide fully dissolves represents its solubility under the tested conditions.
-
Documentation: Record the final volume of solvent used to calculate the solubility in mg/mL and molarity.
Visualization of the Role in ADC Synthesis
This compound serves as a critical building block in the synthesis of more complex ADC linkers. The following diagram illustrates its position in a representative synthetic pathway.
Caption: Synthetic pathway of an Antibody-Drug Conjugate (ADC).
This guide provides essential technical information for the effective handling and application of this compound in research and development settings, particularly in the burgeoning field of antibody-drug conjugates. The provided data and protocols are intended to streamline experimental workflows and foster a deeper understanding of this key linker intermediate.
References
A Technical Guide to the Fmoc Deprotection of Gly-Gly-Phe-Gly Peptide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanism, experimental protocols, and potential challenges associated with the Nα-Fmoc (9-fluorenylmethyloxycarbonyl) deprotection of the Gly-Gly-Phe-Gly tetrapeptide during solid-phase peptide synthesis (SPPS).
The Core Mechanism: A Base-Induced Elimination
The removal of the Fmoc protecting group is a critical step in the iterative process of peptide chain elongation in SPPS. The reaction proceeds via a base-catalyzed β-elimination (E1cB) mechanism. The process is initiated by the abstraction of the acidic proton on the C9 carbon of the fluorenyl group by a base, most commonly a secondary amine like piperidine (B6355638).[1][2][3] This deprotonation is favored due to the electron-withdrawing nature of the fluorene (B118485) ring system, which stabilizes the resulting carbanion.[1]
The subsequent collapse of this intermediate leads to the elimination of the relatively stable dibenzofulvene (DBF) and the release of the free N-terminal amine of the peptide as a carbamate, which then decarboxylates.[2][4] The liberated DBF is a reactive electrophile and is subsequently scavenged by the excess amine base (e.g., piperidine) to form a stable adduct, preventing potential side reactions with the deprotected peptide chain.[1][3]
The overall workflow for a single Fmoc deprotection step in the synthesis of Gly-Gly-Phe-Gly is depicted below.
Caption: General workflow for Fmoc deprotection in SPPS.
The specific chemical transformation is illustrated in the following diagram.
Caption: The E1cB mechanism of Fmoc deprotection by piperidine.
Experimental Protocols
Accurate and consistent experimental procedures are paramount for successful Fmoc deprotection. Below are detailed protocols for the deprotection step and for monitoring its completion.
Standard Fmoc Deprotection Protocol
This protocol is a widely accepted method for the manual removal of the Fmoc group from a peptide resin.[5][6][7]
Materials:
-
Fmoc-Gly-Gly-Phe-Gly-Resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, sequencing grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvent: DMF
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 x 10 mL/g of resin).
-
First Deprotection: Add the 20% piperidine/DMF solution to the resin (approximately 10 mL/g of resin). Agitate the mixture gently for 3-5 minutes at room temperature.[6]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.[8]
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 x 10 mL/g of resin) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[7]
Monitoring the Deprotection Reaction
Monitoring the completion of the Fmoc deprotection is crucial to ensure a high yield of the desired peptide. Incomplete deprotection will result in deletion sequences.
A common method for monitoring the deprotection is to measure the UV absorbance of the collected filtrate after the deprotection steps.[9][10] The dibenzofulvene-piperidine adduct has a characteristic UV absorbance maximum around 301 nm.[11] By collecting the flow-through during the deprotection and measuring its absorbance, the progress of the reaction can be followed. The reaction is considered complete when the absorbance returns to baseline.
| Parameter | Value | Reference |
| Wavelength for Monitoring | ~301 nm | [11] |
| Monitored Species | Dibenzofulvene-piperidine adduct | [10][11] |
The Kaiser test is a colorimetric assay used to detect the presence of free primary amines on the resin.[4] A positive test (indicated by a blue color) confirms the successful removal of the Fmoc group and the presence of a free N-terminal amine, ready for the next coupling step.[4]
Procedure:
-
Take a small sample of the washed resin beads (a few beads are sufficient).
-
Wash the beads with ethanol (B145695) and then with pyridine.
-
Add 2-3 drops of ninhydrin (B49086) solution, 2-3 drops of phenol (B47542) solution, and 2-3 drops of potassium cyanide solution.
-
Heat the sample at 100°C for 3-5 minutes.
-
A dark blue or purple color indicates the presence of a free primary amine. A yellow or colorless result suggests incomplete deprotection.
Quantitative Data and Kinetics
The rate of Fmoc deprotection can be influenced by several factors, including the base concentration, the solvent, and the peptide sequence. For the Gly-Gly-Phe-Gly sequence, the deprotection is generally efficient due to the lack of sterically hindered amino acids at the N-terminus.
The kinetics of Fmoc removal can be followed by HPLC analysis of the reaction solution over time, monitoring the disappearance of the Fmoc-protected peptide and the appearance of the dibenzofulvene adduct.[12]
| Base Concentration (% v/v Piperidine in DMF) | Typical Reaction Time for >99% Deprotection | Reference |
| 5% | ~3 minutes | [12] |
| 20% | < 3 minutes | [12] |
| 30% | ~10 minutes (standard protocol) | [1] |
Note: Reaction times can vary based on the specific resin, peptide sequence, and reaction conditions.
Potential Side Reactions and Troubleshooting
While the Fmoc deprotection of Gly-Gly-Phe-Gly is generally straightforward, certain side reactions can occur, potentially impacting the purity and yield of the final peptide.
Diketopiperazine (DKP) Formation
This is a significant side reaction that can occur at the dipeptide stage, particularly when Proline is the second amino acid. For the Gly-Gly-Phe-Gly sequence, DKP formation is most likely to occur after the coupling of the second Glycine, leading to the cleavage of the Gly-Gly dipeptide from the resin to form cyclo(Gly-Gly).
Mitigation Strategies:
-
Use of 2-chlorotrityl chloride (2-CTC) resin: The steric hindrance of the 2-CTC resin can suppress DKP formation.
-
Coupling of a pre-formed dipeptide: Using Fmoc-Gly-Gly-OH as a single unit for the first coupling can bypass the susceptible dipeptidyl-resin stage.
Caption: Diketopiperazine formation from a dipeptidyl-resin.
Aspartimide Formation
Although the Gly-Gly-Phe-Gly sequence does not contain Aspartic acid, it is a common and problematic side reaction in Fmoc-SPPS that researchers should be aware of, especially when synthesizing other sequences. It occurs when an Asp residue is followed by a Gly, Ala, or Ser, and involves the cyclization of the aspartic acid side chain to form a succinimide (B58015) derivative.
Incomplete Deprotection
Incomplete removal of the Fmoc group leads to the formation of deletion peptides, where one or more amino acids are missing from the final sequence.
Troubleshooting:
-
Extend deprotection time: If monitoring indicates incomplete deprotection, extend the reaction time or perform an additional deprotection step.
-
Use a stronger base: In difficult cases, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in combination with piperidine. However, DBU can increase the risk of other side reactions.
Post-Deprotection Analysis
After the final deprotection and cleavage from the resin, the purity of the crude Gly-Gly-Phe-Gly peptide should be assessed.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the primary method for analyzing the purity of the synthesized peptide. A C18 column is typically used with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA). The purity is determined by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the identity of the synthesized peptide by determining its molecular weight. Techniques such as MALDI-TOF or ESI-MS can provide highly accurate mass data, confirming that the correct peptide has been synthesized.
This guide provides a foundational understanding of the Fmoc deprotection of the Gly-Gly-Phe-Gly peptide. For successful synthesis, it is crucial to employ robust experimental protocols, diligently monitor the reaction progress, and be aware of potential side reactions and how to mitigate them.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. UV Synthesis Monitoring - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Strategic Role of the Oxyacetic Acid Linker in Modern Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide synthesis and the development of sophisticated peptide-based therapeutics, the choice of a linker molecule is a critical determinant of success. Among the diverse array of linkers, the oxyacetic acid linker, particularly in the form of aminooxyacetic acid, has emerged as a powerful tool for the chemoselective ligation of peptides and the construction of complex biomolecules. Its ability to form stable oxime bonds under mild conditions has made it invaluable for applications ranging from peptide-drug conjugates to the study of protein-protein interactions. This technical guide provides an in-depth exploration of the role and application of the oxyacetic acid linker in peptide synthesis, offering detailed experimental protocols, quantitative data, and a visual representation of relevant biological pathways and experimental workflows.
Core Principles of the Oxyacetic Acid Linker in Peptide Synthesis
The primary function of the oxyacetic acid linker in the context of this guide is to introduce an aminooxy functional group onto a peptide. This is typically achieved by coupling Boc-protected aminooxyacetic acid to the N-terminus of a resin-bound peptide during solid-phase peptide synthesis (SPPS). The resulting aminooxy-functionalized peptide can then undergo a highly selective "click" reaction with an aldehyde or ketone-containing molecule to form a stable oxime linkage.[1]
This strategy offers several key advantages:
-
Chemoselectivity: The reaction between an aminooxy group and a carbonyl group is highly specific and proceeds efficiently in the presence of other functional groups found in peptides and complex organic molecules.
-
Mild Reaction Conditions: Oxime ligation can be performed under gentle, biocompatible conditions, often in aqueous buffers at or near neutral pH, which is crucial for maintaining the integrity of sensitive biomolecules.
-
Stability of the Oxime Bond: The resulting oxime bond is robust and stable over a wide pH range, ensuring the integrity of the final conjugate in biological systems.[1]
-
Versatility: This methodology is widely applicable for the synthesis of peptide-drug conjugates, radiolabeled peptides for imaging, and tools for studying protein-protein interactions.[1]
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving the oxyacetic acid linker.
Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the general steps for synthesizing a peptide on a solid support using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal carboxylic acid peptides)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), water (e.g., 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.[2]
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection (step 2).
Coupling of Boc-Aminooxyacetic Acid
This step introduces the key functional group for oxime ligation.
Materials:
-
Boc-aminooxyacetic acid
-
Coupling reagents (HBTU or HATU)
-
DIPEA
-
DMF
Procedure:
-
Following the final Fmoc deprotection of the resin-bound peptide, wash the resin with DMF.
-
Perform a coupling reaction as described in step 3 of the SPPS protocol, using Boc-aminooxyacetic acid as the amino acid to be coupled. This is typically the final coupling step in the synthesis of the aminooxy-functionalized peptide.
Cleavage from Resin and Deprotection
This protocol releases the crude aminooxy-functionalized peptide from the solid support and removes side-chain protecting groups.[3]
Procedure:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., TFA/TIS/water) to the resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual TFA.
-
Dry the crude peptide pellet under vacuum.
Oxime Ligation
This protocol describes the reaction between the aminooxy-functionalized peptide and a carbonyl-containing molecule.
Materials:
-
Purified aminooxy-functionalized peptide
-
Aldehyde or ketone-containing molecule
-
Aniline (B41778) (as a catalyst)
-
Aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) buffer, pH 4.5)[4]
Procedure:
-
Dissolve the purified aminooxy-functionalized peptide in the aqueous buffer.
-
Add the aldehyde or ketone-containing molecule (typically in a slight excess).
-
Add aniline (e.g., 10-100 mM).
-
Allow the reaction to proceed at room temperature. The reaction time can vary from minutes to several hours, depending on the reactivity of the carbonyl compound and the catalyst concentration.[5][6]
-
Monitor the reaction progress by analytical HPLC.
-
Purify the final peptide conjugate by preparative HPLC.
Quantitative Data Presentation
The efficiency of oxime ligation is influenced by several factors, including the nature of the carbonyl compound, pH, and the presence of a catalyst. The following table summarizes kinetic data for the oxime ligation reaction, highlighting the significant rate enhancement achieved with the use of catalysts like aniline and m-phenylenediamine (B132917) (mPDA).
| Catalyst | Concentration (mM) | Observed Rate Constant (kobs, M-1s-1) | Fold Acceleration (vs. no catalyst) | Reference |
| None | - | ~0.25 | 1 | [7] |
| Aniline | 100 | 10.3 | ~41 | [7] |
| mPDA | 100 | 27.0 | ~108 | [7] |
Data is illustrative and based on a model system. Actual rates will vary depending on the specific reactants and conditions.
Mandatory Visualizations
Experimental Workflow for Peptide Synthesis via Oxime Ligation
Caption: Workflow for SPPS and subsequent oxime ligation.
Signaling Pathway: Role of Tsg101 in the ESCRT Pathway
Peptides synthesized using oxyacetic acid linkers can be designed as inhibitors of protein-protein interactions. One such target is the Tumor susceptibility gene 101 (Tsg101) protein, a key component of the Endosomal Sorting Complex Required for Transport (ESCRT) pathway, which is involved in processes like endosomal sorting and viral budding.[1][8][9]
Caption: Tsg101's role in the ESCRT pathway and its inhibition.
Signaling Pathway: Role of Plk1 in Cell Cycle Regulation
Polo-like kinase 1 (Plk1) is a critical regulator of the cell cycle, particularly during mitosis.[10][11] Peptidomimetics developed through oxime ligation can be used to target and inhibit Plk1 activity, which is often dysregulated in cancer.
Caption: Plk1's role in the cell cycle and its inhibition.
Conclusion
The oxyacetic acid linker, through the formation of stable oxime bonds, provides a robust and versatile platform for the synthesis of complex and functional peptides. Its application in solid-phase peptide synthesis, coupled with the chemoselectivity of oxime ligation, has significantly advanced the development of peptide-based drugs and research tools. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers in leveraging this powerful chemical strategy for their specific applications in drug discovery and biomedical research. The continued exploration of novel linkers and ligation chemistries will undoubtedly further expand the horizons of peptide science.
References
- 1. imrpress.com [imrpress.com]
- 2. peptide.com [peptide.com]
- 3. Revolutionizing Peptide Cleavage and Purification Techniques - Dilun Biotechnology [peptidescientific.com]
- 4. rsc.org [rsc.org]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. TSG101 - Wikipedia [en.wikipedia.org]
- 10. PLK1 - Wikipedia [en.wikipedia.org]
- 11. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Synthetic Overview of an ADC Linker Intermediate
For Researchers, Scientists, and Drug Development Professionals
Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH: A Key Component in Antibody-Drug Conjugate Development
This technical guide provides an in-depth overview of the spectroscopic and synthetic characteristics of this compound, a crucial intermediate in the construction of cleavable linkers for Antibody-Drug Conjugates (ADCs). While specific, publicly available experimental spectra for this exact molecule are limited, this document presents representative data and protocols based on established chemical principles and synthesis methodologies for similar peptide-linker conjugates.
Introduction to Fmoc-GGFG-Linker in ADCs
The molecule, this compound, serves as a precursor to a protease-cleavable linker used in the targeted delivery of cytotoxic agents to cancer cells. The tetrapeptide sequence, Gly-Gly-Phe-Gly (GGFG), is designed to be recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[1][2][] The Fmoc (fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the N-terminus, essential for solid-phase peptide synthesis.[4][5] The terminal carboxylic acid on the ether linkage provides a handle for conjugation to a payload molecule.
Representative Spectroscopic Data
The following tables summarize the expected quantitative spectroscopic data for this compound based on the known spectral characteristics of its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | # of Protons | Assignment |
| ~12.5 | br s | 1H | Carboxylic Acid (-COOH) |
| ~8.2-8.5 | m | 4H | Amide (-NH-) protons |
| 7.89 | d | 2H | Aromatic (Fmoc) |
| 7.72 | t | 2H | Aromatic (Fmoc) |
| 7.15-7.45 | m | 9H | Aromatic (Phe & Fmoc) |
| ~4.5 | m | 1H | α-CH (Phe) |
| 4.2-4.3 | m | 3H | Fmoc-CH, Fmoc-CH₂ |
| ~4.1 | s | 2H | -O-CH₂-COOH |
| ~3.7-3.9 | m | 8H | α-CH₂ (Gly x 4) |
| 2.95 & 3.10 | dd | 2H | β-CH₂ (Phe) |
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~168-173 | Carbonyls (Amides, Carboxylic Acid) |
| ~144 | Aromatic (Fmoc) |
| ~141 | Aromatic (Fmoc) |
| ~137 | Aromatic (Phe) |
| ~129 | Aromatic (Phe) |
| ~128 | Aromatic (Phe) |
| ~127.5 | Aromatic (Fmoc) |
| ~127 | Aromatic (Fmoc) |
| ~125 | Aromatic (Fmoc) |
| ~120 | Aromatic (Fmoc) |
| ~68 | -O-CH₂-COOH |
| ~66 | Fmoc-CH₂ |
| ~55 | α-C (Phe) |
| ~47 | Fmoc-CH |
| ~43 | α-C (Gly) |
| ~37 | β-C (Phe) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | O-H stretch (Carboxylic Acid), N-H stretch (Amide) |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1740 | Strong | C=O stretch (Fmoc urethane) |
| ~1720 | Strong | C=O stretch (Carboxylic Acid) |
| ~1650 | Strong | Amide I (C=O stretch) |
| ~1540 | Strong | Amide II (N-H bend, C-N stretch) |
| ~1250 | Strong | C-O stretch (Ether, Carboxylic Acid) |
| ~740, 760 | Strong | Aromatic C-H bend (Fmoc) |
Experimental Protocols
The synthesis of this compound is typically achieved through a combination of solid-phase peptide synthesis (SPPS) and subsequent solution-phase conjugation.
Solid-Phase Synthesis of Fmoc-Gly-Gly-Phe-Gly-OH
This protocol outlines the manual synthesis of the tetrapeptide portion on a Wang resin.
-
Resin Swelling: Swell Wang resin (pre-loaded with Fmoc-Gly) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc group from the terminal glycine.
-
Washing: Wash the resin thoroughly with DMF (3x), dichloromethane (B109758) (DCM, 3x), and DMF (3x).
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-Phe-OH (3 eq.), HCTU (2.9 eq.), and N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.
-
Add the activation mixture to the resin and agitate for 2 hours.
-
-
Washing: Wash the resin as described in step 3.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for the coupling of Fmoc-Gly-OH twice more to complete the tetrapeptide sequence.
-
Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage from Resin:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Linker Conjugation
This solution-phase step attaches the ether-containing linker moiety.
-
Activation of Peptide: Dissolve the purified Fmoc-Gly-Gly-Phe-Gly-OH in DMF and add HBTU (1.1 eq.) and DIPEA (2.2 eq.). Stir for 20 minutes.
-
Conjugation: In a separate flask, dissolve H₂N-CH₂-O-CH₂COOH (1.2 eq.) in DMF with DIPEA (1.2 eq.). Add this solution to the activated peptide mixture.
-
Reaction: Allow the reaction to proceed overnight at room temperature.
-
Workup and Purification:
-
Dilute the reaction mixture with ethyl acetate (B1210297) and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the final product by flash chromatography or RP-HPLC.
-
Visualization of Workflow and Mechanism
The following diagrams illustrate the general workflow for ADC synthesis and the intracellular cleavage mechanism of the GGFG linker.
Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Caption: Mechanism of payload release via Cathepsin B cleavage of the GGFG linker.
References
A Comprehensive Guide to Fmoc-Protected Cleavable Peptide Linkers for Researchers and Drug Development Professionals
Introduction: In the realm of peptide synthesis and the burgeoning field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs), the choice of a linker molecule is of paramount importance. Fmoc-protected cleavable linkers are indispensable tools that provide a temporary bridge between a growing peptide chain and a solid support or between a targeting moiety and a therapeutic payload. Their defining characteristic is the ability to be selectively cleaved under specific conditions, allowing for the controlled release of the desired molecule. This technical guide provides a detailed review of the common classes of Fmoc-protected cleavable peptide linkers, their mechanisms of action, quantitative performance data, and detailed experimental protocols.
Core Principles of Cleavable Linkers
The utility of a cleavable linker lies in its orthogonality—its stability under the conditions of peptide synthesis and its lability under a specific set of cleavage conditions. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a base-labile protecting group for the α-amino function of amino acids, making it a cornerstone of modern solid-phase peptide synthesis (SPPS).[1] Fmoc-protected linkers are therefore designed to be compatible with the repetitive cycles of base-mediated Fmoc deprotection while offering a distinct cleavage mechanism for the final release of the peptide.
The selection of a cleavable linker is dictated by the desired properties of the final product and its intended application. Key considerations include the chemical nature of the peptide or payload, the desired point of release (e.g., within a specific cellular compartment), and the required stability of the conjugate in circulation.[2][3][4]
Classification of Cleavable Linkers
Fmoc-protected cleavable linkers can be broadly categorized based on their mode of cleavage:
-
Acid-Labile Linkers: Cleaved by treatment with acids of varying strengths.
-
Base-Labile Linkers: Cleaved by treatment with bases.
-
Photo-Cleavable Linkers: Cleaved by irradiation with light of a specific wavelength.
-
Enzyme-Cleavable Linkers: Cleaved by specific enzymes.
-
Safety-Catch Linkers: Require a chemical activation step to become susceptible to cleavage.
Acid-Labile Linkers
Acid-labile linkers are the most widely used in Fmoc-based SPPS for the synthesis of peptide acids.[5][6] They are typically based on benzyl (B1604629) or benzhydryl moieties, with their acid sensitivity tuned by the presence of electron-donating groups.[7]
Wang Resin and HMPB Linker
The Wang resin, a p-alkoxybenzyl alcohol-based support, is a standard for the synthesis of peptide acids using the Fmoc strategy.[5] The 4-(4-hydroxymethyl-3-methoxyphenoxy)butyric acid (HMPB) linker is a related handle that offers similar properties.[7] Peptides are attached to these linkers via an ester bond that is stable to the basic conditions of Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA).
Rink Amide Linker
The Rink Amide linker is designed for the synthesis of peptide amides. It is based on a benzhydrylamine scaffold and is cleaved under acidic conditions to yield a C-terminal amide.
2-Chlorotrityl Chloride (2-CTC) Resin
The 2-CTC resin is a highly acid-sensitive support that allows for the synthesis of protected peptide acids.[7] The bulky trityl group helps to prevent side reactions such as diketopiperazine formation.[6]
Backbone Amide Linkers (BAL)
The BAL approach involves anchoring the peptide to the solid support through a backbone nitrogen.[7] This strategy allows for the preparation of C-terminally modified peptides. Some BAL linkers exhibit high acid lability, permitting cleavage under very mild acidic conditions.[7]
Table 1: Common Acid-Labile Linkers and their Cleavage Conditions
| Linker/Resin | Cleavage Reagent | Typical Conditions | Product | References |
| Wang Resin | Trifluoroacetic Acid (TFA) | 95% TFA in water | Peptide Acid | |
| HMPB Linker | Trifluoroacetic Acid (TFA) | 95% TFA in water | Peptide Acid | [7] |
| Rink Amide Resin | Trifluoroacetic Acid (TFA) | 95% TFA in water | Peptide Amide | |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Acetic acid/TFE/DCM | 20-30% in DCM | Protected Peptide Acid | [7] |
| Backbone Amide Linker (BAL) | Trifluoroacetic Acid (TFA) | 1-5% TFA in DCM | Protected Peptide | [7] |
Base-Labile Linkers
Base-labile linkers provide an alternative to acid-labile linkers, particularly when acid-sensitive protecting groups are present on the peptide.
4-Hydroxymethylbenzoic Acid (HMBA) Linker
The HMBA linker is a versatile handle that can be cleaved by various nucleophiles, including ammonia, amines, and alcohols, to yield a variety of C-terminally modified peptides.
Table 2: Nucleophilic Cleavage of the HMBA Linker
| Nucleophile | Product | Reference |
| Ammonia | Peptide Amide | |
| Primary/Secondary Amine | Peptide N-Alkyl/N,N-Dialkylamide | |
| Alcohol | Peptide Ester | |
| Thiol | Peptide Thioester |
Photo-Cleavable Linkers
Photo-cleavable linkers offer precise spatial and temporal control over peptide release, which is highly desirable in applications such as drug delivery and the study of biological processes.[8][9] These linkers are typically based on the o-nitrobenzyl moiety, which undergoes photolytic cleavage upon irradiation with UV light.[8][10]
The Fmoc-Photo-Linker, 4-{4-[1-(9-Fluorenylmethyloxycarbonylamino)ethyl]-2-methoxy-5-nitrophenoxy}butanoic acid, is a widely used example.[8][11][12] It is compatible with standard Fmoc-SPPS and allows for the light-triggered release of peptides under neutral and mild conditions.[8][13]
Table 3: Characteristics of a Typical Photo-Cleavable Linker
| Property | Value | References |
| Chemical Name | 4-{4-[1-(9-Fluorenylmethyloxycarbonylamino)ethyl]-2-methoxy-5-nitrophenoxy}butanoic acid | [8][12] |
| Cleavage Wavelength | ~365 nm | [8][10][12] |
| Cleavage Conditions | Neutral, mild | [8][10] |
| Compatibility | Standard Fmoc-SPPS | [8][13] |
Enzyme-Cleavable Linkers
Enzyme-cleavable linkers are designed to be stable in systemic circulation but are cleaved by specific enzymes that are overexpressed in the target tissue, such as a tumor microenvironment.[14] This targeted release mechanism is a cornerstone of modern ADC design.[2][15]
Valine-Citrulline (Val-Cit) Linker
The dipeptide Val-Cit linker is one of the most successful and widely used enzyme-cleavable linkers in ADCs.[16][17] It is recognized and cleaved by cathepsin B, a lysosomal protease that is often upregulated in cancer cells. The linker is typically connected to a self-immolative p-aminobenzylcarbamate (PABC) spacer, which, upon cleavage of the dipeptide, releases the payload.[18] While stable in human plasma, the Val-Cit linker can be susceptible to premature cleavage by carboxylesterases in rodents.[16][19]
Table 4: Kinetic Parameters of Enzymatic Cleavage for a Val-Cit Linker
| Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Cathepsin B | Value not consistently reported in a comparable format across sources | Value not consistently reported in a comparable format across sources | High catalytic efficiency | [2] |
Note: Direct comparison of kinetic parameters is challenging due to variations in experimental conditions across different studies.
Safety-Catch Linkers
Safety-catch linkers are a unique class of linkers that are stable to the conditions used for both Fmoc and Boc protecting group removal.[20][21] They require a distinct chemical activation step to become labile to a specific cleavage condition.[21][22][23] This "safety-catch" feature provides an additional layer of orthogonality and flexibility in complex synthetic strategies.[20][22] For example, a sulfinyl-based linker can be stable during Fmoc-SPPS and then be oxidized to a sulfone, rendering it susceptible to cleavage by a secondary amine.[22][24]
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using an Fmoc-Protected Linker
This protocol outlines the general steps for synthesizing a peptide on a solid support functionalized with an Fmoc-protected cleavable linker.
Materials:
-
Fmoc-protected linker-loaded resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, DIC/HOBt)
-
Base (e.g., DIPEA)
-
20% Piperidine (B6355638) in DMF
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 15-30 minutes.[25]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group.[8][12] Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the Fmoc-amino acid and coupling reagents in DMF. Add the base and pre-activate for a few minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.[8]
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.[25]
Cleavage Protocols
Materials:
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.[10]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
Materials:
-
Photocleavage buffer (e.g., DMF, DCM, or aqueous buffer)[10]
-
UV lamp (~365 nm)[12]
-
UV-transparent reaction vessel
Procedure:
-
Swell the peptide-resin in the photocleavage buffer in a UV-transparent vessel.[12]
-
Irradiate the suspension with a UV lamp for 1-4 hours with gentle agitation.[12]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with the photocleavage buffer to recover any remaining peptide.
-
Combine the filtrate and washes and remove the solvent under reduced pressure.[12]
This is a general protocol for an in vitro assay to confirm enzymatic cleavage.
Materials:
-
ADC or peptide-linker conjugate
-
Recombinant enzyme (e.g., Cathepsin B)
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0, with DTT)[26]
-
LC-MS system for analysis
Procedure:
-
Incubate the ADC with the enzyme in the assay buffer at 37°C.[26]
-
Collect aliquots at various time points.
-
Quench the reaction (e.g., by adding an organic solvent or acid).
-
Analyze the samples by LC-MS to monitor the disappearance of the intact conjugate and the appearance of the cleaved product.[2]
Visualizations
Caption: General workflow for acid-labile cleavage.
Caption: Simplified mechanism of photo-cleavage.
Caption: Targeted drug delivery via enzymatic cleavage.
Conclusion
Fmoc-protected cleavable linkers are versatile and essential tools in modern peptide chemistry and drug development. The choice of linker is a critical design element that dictates the conditions for peptide release and ultimately influences the success of the application. A thorough understanding of the different classes of cleavable linkers, their cleavage mechanisms, and the associated experimental protocols is crucial for researchers and scientists in this field. As research continues to advance, novel cleavable linker technologies will undoubtedly emerge, offering even greater control and precision in the synthesis and application of peptides and bioconjugates.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. benchchem.com [benchchem.com]
- 3. A preliminary study for the development of cleavable linkers using activatable fluorescent probes targeting leucine aminopeptidase - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. biosynth.com [biosynth.com]
- 5. Fmoc-AA-Wang Resins - CD Bioparticles [cd-bioparticles.com]
- 6. Fmoc SPPS Linkers [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Photocleavable Linkers | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. advancedchemtech.com [advancedchemtech.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation [biosyn.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. peptide.com [peptide.com]
- 26. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the solid-phase synthesis of the peptide-linker conjugate Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH. This peptide sequence, functionalized with a C-terminal amino-oxyacetic acid moiety, is a valuable building block in the development of antibody-drug conjugates (ADCs). The synthesis is based on standard 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) chemistry. The protocol begins with the coupling of the initial building block, Fmoc-Gly-NH-CH2-O-CH2COOH, to a Rink Amide resin, followed by the sequential addition of glycine (B1666218), phenylalanine, and glycine residues. Detailed experimental procedures for resin preparation, amino acid coupling, Fmoc deprotection, and final cleavage from the solid support are provided.
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the efficient and high-purity production of peptides.[1] The Fmoc/tBu strategy is widely employed due to its milder reaction conditions compared to the Boc/Bzl strategy. The target molecule, this compound, incorporates a tetrapeptide sequence (Gly-Gly-Phe-Gly) and a specialized linker at the C-terminus, making it suitable for subsequent conjugation to other molecules, such as cytotoxic drugs in the context of ADCs.[2] This protocol outlines a reliable method for the laboratory-scale synthesis of this important intermediate.
Experimental Protocols
Materials and Reagents
-
Rink Amide MBHA resin (0.4 - 0.8 mmol/g loading)
-
Fmoc-Gly-NH-CH2-O-CH2COOH
-
Fmoc-Gly-OH
-
Fmoc-Phe-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Methanol (MeOH), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
DDI water
-
Diethyl ether, cold
-
Solid-phase peptide synthesis vessel
-
Shaker or automated peptide synthesizer
Protocol 1: Resin Swelling and Preparation
-
Accurately weigh the Rink Amide resin and place it into a solid-phase peptide synthesis vessel.
-
Add N,N-dimethylformamide (DMF) (approximately 10 mL per gram of resin) to the vessel.
-
Swell the resin for 1-2 hours at room temperature with gentle agitation.[3]
-
After swelling, drain the DMF from the vessel.
Protocol 2: Fmoc Deprotection of Rink Amide Resin
-
Add a 20% solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 3 minutes and then drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.[3]
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.[3]
Protocol 3: Coupling of the First Building Block (Fmoc-Gly-NH-CH2-O-CH2COOH)
-
In a separate vial, dissolve Fmoc-Gly-NH-CH2-O-CH2COOH (3 equivalents relative to resin loading), OxymaPure® (3 equivalents), in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test (ninhydrin test) can be performed on a small sample of the resin beads. A negative test (yellow beads) indicates a complete reaction.
-
After complete coupling, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).
Protocol 4: Peptide Chain Elongation
This protocol describes a single cycle of deprotection and coupling for the subsequent amino acids (Fmoc-Gly-OH, Fmoc-Phe-OH, and Fmoc-Gly-OH).
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (e.g., Fmoc-Gly-OH) (3 equivalents), OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[3]
-
Perform a Kaiser test to confirm complete coupling.
-
Drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat: Repeat steps 1 and 2 for Fmoc-Phe-OH and then Fmoc-Gly-OH to complete the peptide sequence.
Protocol 5: Final Cleavage and Peptide Precipitation
-
After the final amino acid coupling, perform a final Fmoc deprotection step as described in Protocol 4, step 1, to remove the N-terminal Fmoc group from the last glycine residue.
-
Wash the peptide-resin thoroughly with DMF, followed by DCM, and finally methanol.
-
Dry the peptide-resin under vacuum for at least 2 hours.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.[3] Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.[3]
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.
-
Dry the crude peptide pellet under vacuum. The peptide can then be purified by preparative HPLC.
Data Presentation
| Step | Reagent | Equivalents (relative to resin loading) | Reaction Time | Solvent |
| Resin Swelling | - | - | 1-2 hours | DMF |
| Fmoc Deprotection | 20% Piperidine in DMF | - | 3 + 15 min | DMF |
| Coupling Cycle | Fmoc-Amino Acid/Fmoc-Linker | 3 | 1-4 hours | DMF |
| DIC | 3 | - | DMF | |
| OxymaPure® | 3 | - | DMF | |
| Cleavage | 95% TFA / 2.5% TIS / 2.5% H₂O | - | 2-3 hours | - |
Visualizations
Caption: Workflow for the solid-phase synthesis of this compound.
Caption: A single iterative cycle of amino acid coupling and Fmoc deprotection in SPPS.
References
Application Notes and Protocols for the Use of Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH in Antibody-Drug Conjugate (ADC) Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug. The linker connecting the antibody and the payload is a critical component that dictates the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the use of Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH , a tetrapeptide-based linker precursor, in the synthesis of cleavable ADCs.
The Gly-Gly-Phe-Gly (GGFG) peptide sequence is designed to be selectively cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.[1] This ensures that the cytotoxic payload is released preferentially at the tumor site, minimizing systemic toxicity. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the N-terminus allows for a modular synthesis approach, while the terminal carboxylic acid provides a handle for conjugation to a cytotoxic payload.
Physicochemical Properties and Storage
The properties of the this compound linker precursor are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₃₅N₅O₉ | [2] |
| Molecular Weight | 645.66 g/mol | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (≥100 mg/mL), DMF | [2] |
| Storage Conditions | Store at -20°C to -80°C, sealed and protected from moisture. For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended. | [] |
Experimental Protocols
This section details the multi-step process for synthesizing an Antibody-Drug Conjugate using this compound. The overall workflow involves the deprotection of the Fmoc group, activation of the carboxylic acid, conjugation to a payload, and finally, conjugation of the linker-payload construct to a monoclonal antibody.
Workflow for ADC Synthesis
References
Application Notes and Protocols: Coupling of Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH to an Amine Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in the development of peptide-based therapeutics, diagnostics, and research tools. A critical step in many SPPS workflows is the covalent attachment of a pre-synthesized peptide or a peptide-linker conjugate to a solid support. This document provides a detailed protocol for the coupling of a specific tetrapeptide-linker, Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH, to an amine-functionalized resin, such as a Rink Amide resin. This process is foundational for the subsequent on-resin modifications or the assembly of more complex biomolecules like antibody-drug conjugates (ADCs).
The provided protocols and data are intended to serve as a comprehensive guide for researchers, offering insights into the reaction setup, monitoring, and quantification of the coupling efficiency. Adherence to these guidelines will facilitate reproducible and high-yield immobilization of the peptide-linker onto the solid support, a crucial step for the successful synthesis of the final product.
Materials and Reagents
| Reagent | Grade | Supplier (Example) |
| Rink Amide AM Resin (or similar amine resin) | SPPS Grade | Sigma-Aldrich |
| This compound | >95% Purity | BroadPharm |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Various |
| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | Various |
| N,N-Dimethylformamide (DMF) | SPPS Grade (Amine-free) | Various |
| Dichloromethane (DCM) | ACS Grade | Various |
| Piperidine (B6355638) | Reagent Grade | Various |
| Acetic Anhydride | Reagent Grade | Various |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Various |
| Kaiser Test Kit | N/A | Various |
Experimental Protocols
Protocol 1: Resin Preparation and Swelling
-
Resin Weighing: Accurately weigh the desired amount of Rink Amide AM resin into a fritted solid-phase synthesis vessel.
-
Solvent Addition: Add N,N-Dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).
-
Swelling: Gently agitate the resin slurry at room temperature for 1-2 hours to ensure complete swelling of the resin beads. This is crucial for maximizing the accessibility of the amine functional groups.[1]
-
Solvent Removal: After swelling, drain the DMF from the reaction vessel.
Protocol 2: Coupling of Fmoc-Peptide-Linker to Amine Resin
-
Activation of Carboxylic Acid:
-
In a separate vial, dissolve 2.0 equivalents of this compound and 2.0 equivalents of 1-Hydroxybenzotriazole (HOBt) in a minimal amount of DMF.
-
Add 2.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) to the solution.
-
Allow the activation to proceed for 10-15 minutes at room temperature. The solution should remain clear.
-
-
Coupling Reaction:
-
Add the pre-activated peptide-linker solution to the swollen and drained amine resin.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.0 equivalent) to the reaction mixture to act as a base.
-
Gently agitate the reaction mixture at room temperature for 4-6 hours. For larger peptides or those prone to aggregation, the coupling time may be extended to 12 hours.[2]
-
-
Monitoring the Coupling Reaction:
-
After the initial coupling time, take a small sample of the resin beads.
-
Wash the resin sample thoroughly with DMF and then DCM.
-
Perform a Kaiser test to detect the presence of free primary amines.[3] A negative Kaiser test (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling reaction should be repeated.
-
Protocol 3: Capping of Unreacted Amines (Optional but Recommended)
-
Purpose: To block any unreacted amine groups on the resin and prevent the formation of deletion sequences in subsequent synthesis steps.
-
Procedure:
-
After a successful coupling (negative Kaiser test), wash the resin thoroughly with DMF.
-
Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., in a 1:1:8 ratio).
-
Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.
-
Wash the resin extensively with DMF, followed by DCM, and then dry under vacuum.
-
Quantitative Data Summary
The following tables provide representative quantitative data for the coupling of this compound to a Rink Amide resin with an initial loading capacity of 0.5 mmol/g.
Table 1: Reagent Stoichiometry and Reaction Conditions
| Parameter | Value | Notes |
| Resin Type | Rink Amide AM | A common choice for the synthesis of peptide amides.[3] |
| Initial Resin Loading | 0.5 mmol/g | Manufacturer's specification. |
| Fmoc-Peptide-Linker | 2.0 equivalents | An excess is used to drive the reaction to completion. |
| DIC | 2.0 equivalents | Carbodiimide activating agent. |
| HOBt | 2.0 equivalents | Reduces racemization and improves coupling efficiency. |
| DIPEA | 1.0 equivalent | Non-nucleophilic base. |
| Solvent | DMF | SPPS grade, amine-free. |
| Reaction Temperature | Room Temperature (20-25 °C) | Standard condition for most coupling reactions. |
| Reaction Time | 4 - 6 hours | Monitor with Kaiser test for completion. |
Table 2: Coupling Efficiency and Final Resin Loading
| Parameter | Method of Determination | Typical Result |
| Coupling Completion | Kaiser Test | Negative (Yellow beads) |
| Final Resin Loading | Fmoc-Release Assay (UV-Vis) | 0.40 - 0.45 mmol/g |
| Coupling Efficiency | Calculation based on final loading | 80 - 90% |
Note: The final resin loading is determined spectrophotometrically by cleaving the Fmoc group with a piperidine solution and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct at ~301 nm.
Diagrams
Caption: Experimental workflow for coupling the Fmoc-peptide-linker to an amine resin.
Caption: Simplified reaction pathway for DIC/HOBt mediated amide bond formation.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH is a crucial linker intermediate used in the synthesis of Antibody-Drug Conjugates (ADCs). ADCs are a targeted therapy consisting of a monoclonal antibody, a cytotoxic payload, and a linker that connects them. The precise characterization of this linker intermediate is paramount to ensure the quality, stability, and efficacy of the final ADC product. Mass spectrometry is a powerful analytical technique for the detailed structural elucidation and quantification of such molecules.
This document provides detailed application notes and protocols for the comprehensive mass spectrometry analysis of this compound, covering sample preparation, liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) methodologies.
Molecular Information:
| Property | Value |
| Molecular Formula | C33H35N5O9 |
| Molecular Weight | 645.66 g/mol |
| Structure | This compound |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality mass spectrometry data. The following protocol outlines the steps for preparing this compound for LC-MS analysis.
Materials:
-
This compound standard
-
LC-MS grade water with 0.1% formic acid
-
LC-MS grade acetonitrile (B52724) (ACN) with 0.1% formic acid
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Protocol:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a minimal amount of DMSO to create a stock solution of 1 mg/mL.
-
Working Solution Preparation: From the stock solution, prepare a series of working solutions by diluting with a mixture of 50:50 (v/v) water with 0.1% formic acid and acetonitrile with 0.1% formic acid. Recommended concentrations for a calibration curve are 1, 5, 10, 25, 50, and 100 ng/mL.
-
Sample Dilution: If analyzing a sample from a reaction mixture or biological matrix, dilute it to fall within the range of the calibration curve.
-
Centrifugation: Centrifuge all prepared solutions at 14,000 rpm for 10 minutes to pellet any particulates.
-
Transfer: Carefully transfer the supernatant to LC vials for analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
This protocol details the parameters for the separation and detection of this compound using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer.
Instrumentation:
-
HPLC or UHPLC system
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes. |
MS Parameters:
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Gas Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Scan Range (MS1) | m/z 150 - 1000 |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
MS/MS analysis is performed to confirm the identity of the compound by fragmenting the precursor ion and analyzing the resulting product ions.
MS/MS Parameters:
| Parameter | Setting |
| Precursor Ion (m/z) | 646.25 [M+H]+ |
| Activation Type | Collision-Induced Dissociation (CID) |
| Collision Energy | Ramped from 15 to 40 eV |
| Product Ion Scan Range | m/z 50 - 700 |
Data Presentation
Expected Mass Spectrometry Data
The following table summarizes the expected m/z values for the intact molecule and its common adducts in the MS1 spectrum.
| Ion Species | Calculated m/z |
| [M+H]+ | 646.25 |
| [M+Na]+ | 668.23 |
| [M+K]+ | 684.20 |
Hypothetical Quantitative Analysis Results
The following table presents a hypothetical example of quantitative results from the analysis of a sample containing this compound.
| Sample ID | Retention Time (min) | Peak Area | Calculated Concentration (ng/mL) |
| Blank | - | 0 | 0 |
| Standard 1 | 12.5 | 15,234 | 1 |
| Standard 2 | 12.5 | 76,170 | 5 |
| Standard 3 | 12.5 | 151,980 | 10 |
| Standard 4 | 12.5 | 380,500 | 25 |
| Standard 5 | 12.5 | 759,800 | 50 |
| Standard 6 | 12.5 | 1,525,000 | 100 |
| Sample A | 12.5 | 254,678 | 16.7 |
| Sample B | 12.5 | 612,345 | 40.2 |
Note: This data is for illustrative purposes only and represents a typical calibration curve and sample analysis.
Predicted Fragmentation Pattern
Based on the structure of this compound, the following fragmentation pathways are expected under CID. The primary fragmentation sites are the peptide bonds and the bond between the Fmoc group and the peptide.
Expected Fragment Ions (b and y ions):
| Fragment Ion | Sequence | Calculated m/z |
| b1 | Fmoc-Gly | 297.12 |
| b2 | Fmoc-Gly-Gly | 354.14 |
| b3 | Fmoc-Gly-Gly-Phe | 501.21 |
| y1 | Gly-NH-CH2-O-CH2COOH | 149.06 |
| y2 | Phe-Gly-NH-CH2-O-CH2COOH | 296.13 |
| y3 | Gly-Phe-Gly-NH-CH2-O-CH2COOH | 353.15 |
Other characteristic fragments:
-
Loss of Fmoc group: [M+H-222.07]+ at m/z 424.18
-
Fmoc cation: [C15H11O2]+ at m/z 223.08
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the mass spectrometry analysis of this compound.
Application Notes and Protocols for Cleavage of GGFG Peptide from Solid Support
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of peptide and small protein production for research and therapeutic applications. The final and critical step in SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups. The choice of the cleavage cocktail is paramount to achieving high yield and purity of the final product. This document provides detailed application notes and protocols for the selection and use of cleavage cocktails for the release of the Gly-Gly-Phe-Gly (GGFG) tetrapeptide from a solid support.
The GGFG peptide sequence has gained significant interest, particularly as an enzymatically cleavable linker in Antibody-Drug Conjugates (ADCs). In this context, the GGFG linker is stable in circulation but is efficiently cleaved by lysosomal proteases, such as cathepsins, upon internalization of the ADC into target cancer cells, leading to the release of the cytotoxic payload. Therefore, obtaining a high-purity GGFG peptide is crucial for its subsequent conjugation and the overall efficacy of the ADC.
These notes provide an overview of common cleavage cocktails, their components, and recommended protocols for the efficient release of the GGFG peptide.
Cleavage Cocktail Components and Considerations
The standard cleavage cocktail for Fmoc-based SPPS consists of a strong acid, typically trifluoroacetic acid (TFA), and a variety of scavengers. The GGFG peptide is composed of non-polar amino acids and lacks highly sensitive residues like Cysteine (Cys), Tryptophan (Trp), or Methionine (Met). This simplifies the choice of a cleavage cocktail, as the primary concern is the efficient cleavage from the resin and removal of any protecting groups from the synthesis of a larger peptide containing the GGFG sequence.
Common Scavengers and Their Functions:
-
Triisopropylsilane (TIS): A highly effective scavenger for capturing carbocations generated during the cleavage of protecting groups like tert-butyl (tBu) and trityl (Trt).
-
Water (H₂O): Acts as a scavenger and is necessary for the hydrolysis of the ester linkage to the resin, releasing the peptide with a C-terminal carboxylic acid.
-
Phenol (B47542): A scavenger for carbocations, particularly useful in preventing the re-attachment of protecting groups to tyrosine residues. While GGFG does not contain tyrosine, it is a common component in general-purpose cleavage cocktails.
-
Thioanisole: A scavenger that is particularly effective in preventing side reactions with tryptophan, although not directly required for GGFG itself.
-
1,2-Ethanedithiol (EDT): A scavenger commonly used to prevent side reactions with tryptophan and to reduce methionine sulfoxide. It is generally not necessary for the cleavage of the GGFG peptide.
For the GGFG peptide, a simple cleavage cocktail is usually sufficient.
Data Presentation: Comparison of Common Cleavage Cocktails
The following table summarizes representative data for the cleavage of a generic, short, non-polar peptide from a Wang resin using different cleavage cocktails. This data is illustrative and actual yields and purities may vary depending on the specific synthesis conditions, resin loading, and scale.
| Cleavage Cocktail (v/v/v) | Composition | Typical Crude Yield (%) | Typical Crude Purity (%) | Remarks |
| Cocktail A | 95% TFA / 2.5% H₂O / 2.5% TIS | 85 - 95% | 80 - 90% | A standard and effective cocktail for most simple peptides without sensitive residues. Recommended for GGFG.[1] |
| Cocktail B (Reagent B) | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | 80 - 90% | 75 - 85% | The inclusion of phenol can be beneficial if the peptide is part of a larger sequence containing tyrosine. |
| Cocktail C (Reagent K) | 82.5% TFA / 5% H₂O / 5% Phenol / 5% Thioanisole / 2.5% EDT | 75 - 85% | 70 - 80% | A more complex cocktail designed for peptides with multiple sensitive residues. Overkill for GGFG alone, but may be necessary if it's part of a larger, more complex peptide. |
Experimental Protocols
Materials
-
Peptide-resin (GGFG synthesized on a suitable solid support, e.g., Wang resin)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Diethylether (cold, anhydrous)
-
Reaction vessel (e.g., fritted syringe or round-bottom flask)
-
Shaker or rocker
-
Centrifuge
-
Lyophilizer
-
HPLC system for purity analysis
-
Mass spectrometer for identity confirmation
Protocol 1: Standard Cleavage of GGFG Peptide using TFA/H₂O/TIS
This protocol is recommended for the routine cleavage of the GGFG peptide from an acid-labile resin such as Wang resin.
1. Resin Preparation: a. Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel. b. Wash the resin with DCM (3 x 5 mL) to swell the beads and remove any residual solvents from synthesis. c. Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.
2. Cleavage Cocktail Preparation (prepare fresh): a. In a fume hood, prepare the cleavage cocktail by combining:
- Trifluoroacetic acid (TFA): 1.9 mL (95%)
- Deionized water (H₂O): 0.05 mL (2.5%)
- Triisopropylsilane (TIS): 0.05 mL (2.5%) b. Mix the components thoroughly.
3. Cleavage Reaction: a. Add the freshly prepared cleavage cocktail (2 mL) to the dried peptide-resin. b. Gently agitate the mixture at room temperature for 1.5 to 2 hours.
4. Peptide Isolation: a. Filter the cleavage mixture to separate the resin from the TFA solution containing the peptide. b. Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates. c. In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate, e.g., 30 mL). d. Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the crude peptide should form. e. Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
5. Peptide Washing and Drying: a. Centrifuge the suspension to pellet the peptide. b. Carefully decant the ether. c. Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual TFA and scavengers. d. After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to remove residual ether.
6. Analysis and Purification: a. Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) for analysis. b. Analyze the crude peptide purity by reverse-phase HPLC and confirm its identity by mass spectrometry. c. If necessary, purify the crude peptide by preparative HPLC. d. Lyophilize the purified fractions to obtain the final GGFG peptide as a white, fluffy powder.
Visualizations
Experimental Workflow for Peptide Cleavage
Caption: Workflow for GGFG peptide cleavage from solid support.
Signaling Pathway: Mechanism of ADC Action with a GGFG Linker
Caption: Mechanism of action of an ADC with a GGFG linker.
Conclusion
The successful cleavage of the GGFG peptide from solid support is a critical step in its production for applications such as its use as a linker in ADCs. For a simple and non-polar peptide like GGFG, a standard cleavage cocktail of TFA/H₂O/TIS is generally sufficient to achieve high yield and purity. The provided protocols and diagrams offer a comprehensive guide for researchers to perform this procedure effectively and to understand the biological context of the GGFG sequence in drug delivery systems. It is always recommended to perform a small-scale trial cleavage to optimize conditions for a specific peptide-resin before proceeding to a larger scale.
References
Application Notes and Protocols for Bioconjugation with Fmoc-GGFG-Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the Fmoc-GGFG-linker in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). The tetrapeptide Gly-Gly-Phe-Gly (GGFG) linker is designed for conditional drug release, leveraging enzymatic cleavage by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment.[1]
Introduction
The Fmoc-GGFG-linker is a crucial component in the design of modern ADCs. Its key features include:
-
Enzymatic Cleavability: The GGFG sequence is recognized and cleaved by lysosomal proteases like cathepsin B and cathepsin L, ensuring targeted release of the cytotoxic payload within cancer cells. This minimizes systemic toxicity and enhances the therapeutic window.
-
Fmoc Protection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus allows for controlled, directional synthesis and conjugation, preventing unwanted side reactions during the preparation of the linker-drug conjugate.
-
Versatility: The carboxylic acid terminus of the linker can be activated to react with various functional groups on cytotoxic drugs, while the N-terminus, after deprotection, can be conjugated to an antibody.
This document provides detailed protocols for the synthesis of a drug-linker conjugate, its conjugation to a monoclonal antibody, and the subsequent purification and characterization of the resulting ADC.
Data Presentation
Table 1: Physicochemical Properties of Fmoc-GGFG-OH
| Property | Value | Reference |
| Molecular Formula | C30H30N4O7 | |
| Molecular Weight | 558.6 g/mol | |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF | |
| Storage | -20°C |
Table 2: Representative Quantitative Data for an ADC Prepared with GGFG-Linker
| Parameter | Typical Value | Method of Determination |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | HIC-HPLC, UV/Vis Spectroscopy |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| In Vitro Payload Release (Cathepsin B) | >90% after 4 hours | LC-MS/MS |
| Plasma Stability | <10% payload release after 72 hours | LC-MS/MS |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-GGFG-Linker and Activation
This protocol describes the solid-phase peptide synthesis (SPPS) of the Fmoc-GGFG-OH linker.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-Phe-OH
-
Fmoc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
20% (v/v) Piperidine (B6355638) in Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
Procedure:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (Phenylalanine):
-
Pre-activate Fmoc-Phe-OH (3 eq.) with DIC (3 eq.) and Oxyma (3 eq.) in DMF for 15 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 sequentially for the remaining glycine (B1666218) residues to assemble the Fmoc-GGFG peptide on the resin.
-
Cleavage from Resin:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.
-
Dry the crude Fmoc-GGFG-OH peptide.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Activation of the Carboxylic Acid:
-
Dissolve the purified Fmoc-GGFG-OH in anhydrous DMF.
-
Add NHS (1.2 eq.) and DCC (1.2 eq.).
-
Stir the reaction at room temperature overnight.
-
Remove the dicyclohexylurea precipitate by filtration. The resulting solution contains the activated Fmoc-GGFG-NHS ester.
-
Protocol 2: Conjugation of a Cytotoxic Drug to the Activated Linker
This protocol outlines the coupling of a cytotoxic drug containing a primary amine to the activated Fmoc-GGFG-NHS ester.
Materials:
-
Fmoc-GGFG-NHS ester solution (from Protocol 1)
-
Amine-containing cytotoxic drug (e.g., a derivative of doxorubicin (B1662922) or MMAE)
-
Anhydrous DMF
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the amine-containing cytotoxic drug in anhydrous DMF.
-
Add the Fmoc-GGFG-NHS ester solution to the drug solution.
-
Add DIPEA (2-3 eq.) to catalyze the reaction.
-
Stir the reaction mixture at room temperature overnight, protected from light.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the Fmoc-GGFG-Drug conjugate can be purified by reverse-phase HPLC.
Protocol 3: Deprotection and Antibody Conjugation
This protocol describes the removal of the Fmoc group and subsequent conjugation to the lysine (B10760008) residues of a monoclonal antibody.
Materials:
-
Fmoc-GGFG-Drug conjugate
-
20% (v/v) Piperidine in DMF
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., borate (B1201080) buffer, pH 8.5)
Procedure:
-
Fmoc Deprotection:
-
Dissolve the Fmoc-GGFG-Drug conjugate in DMF.
-
Add 20% piperidine in DMF and stir at room temperature for 30 minutes.
-
Quench the reaction and precipitate the deprotected H2N-GGFG-Drug. Purify by HPLC.
-
-
Antibody Preparation:
-
Exchange the mAb into the reaction buffer (borate buffer, pH 8.5) using a desalting column.
-
Adjust the mAb concentration to 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Dissolve the purified H2N-GGFG-Drug in DMSO.
-
Add the drug-linker solution to the mAb solution at a molar excess (e.g., 5-10 fold). The final concentration of DMSO should be kept below 10% (v/v).
-
Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
-
Protocol 4: Purification of the Antibody-Drug Conjugate (ADC)
This protocol details the purification of the ADC from unconjugated antibody and free drug-linker using Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC).
Materials:
-
HIC column (e.g., Butyl-NPR)
-
SEC column (e.g., TSKgel G3000SWXL)
-
HIC Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
HIC Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
SEC Mobile Phase: PBS, pH 7.4
Procedure:
-
Hydrophobic Interaction Chromatography (HIC):
-
Equilibrate the HIC column with a mixture of Mobile Phase A and B.
-
Load the conjugation reaction mixture onto the column.
-
Elute with a linear gradient of decreasing salt concentration (from high %A to high %B). Species with higher drug-to-antibody ratios (DAR) will be more hydrophobic and elute later.
-
Collect fractions corresponding to the desired DAR species.
-
-
Size Exclusion Chromatography (SEC):
-
Pool the desired fractions from HIC.
-
Concentrate and buffer exchange the ADC into PBS using an ultrafiltration device.
-
Load the concentrated ADC onto an SEC column equilibrated with PBS.
-
Elute with PBS to separate the monomeric ADC from aggregates.
-
Collect the main peak corresponding to the monomeric ADC.
-
Protocol 5: Characterization of the ADC
This protocol describes the determination of the Drug-to-Antibody Ratio (DAR) and the assessment of linker cleavage.
A. Determination of Drug-to-Antibody Ratio (DAR)
-
HIC-HPLC: As described in the purification protocol, the peak areas of the different DAR species can be used to calculate the average DAR.
-
UV/Vis Spectroscopy:
-
Measure the absorbance of the ADC at 280 nm and at the wavelength of maximum absorbance for the drug.[]
-
Calculate the concentrations of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.[]
-
The DAR is the molar ratio of the drug to the antibody.[]
-
B. In Vitro Cathepsin B Cleavage Assay
Materials:
-
Purified ADC
-
Human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
LC-MS/MS system
Procedure:
-
Incubate the ADC (e.g., 1 µM) with Cathepsin B (e.g., 20 nM) in the assay buffer at 37°C.[3]
-
At various time points (e.g., 0, 1, 2, 4 hours), take aliquots of the reaction and quench with an equal volume of cold acetonitrile.[3]
-
Centrifuge to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
Visualizations
Caption: Experimental workflow for ADC production.
Caption: Cathepsin-mediated cleavage of the GGFG linker.
References
Application Note: Optimal Storage and Handling of Fmoc-Peptide Intermediates
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed guidelines and protocols for the proper storage and handling of 9-fluorenylmethyloxycarbonyl (Fmoc) protected peptide intermediates. Adherence to these recommendations is crucial for maintaining the purity, stability, and integrity of these sensitive compounds, which are fundamental building blocks in solid-phase peptide synthesis (SPPS). Improper conditions can lead to degradation, aggregation, and the formation of impurities, ultimately compromising the yield and quality of the final synthetic peptide. This note covers recommended storage conditions for lyophilized and resin-bound intermediates, step-by-step handling procedures, and experimental protocols for stability assessment.
Introduction
The Fmoc protecting group is a cornerstone of modern SPPS due to its stability in acidic conditions and its facile removal under mild basic conditions.[1] Fmoc-peptide intermediates, whether as lyophilized powders or bound to a solid-phase resin, are susceptible to various degradation pathways influenced by environmental factors such as temperature, moisture, light, and oxygen.[] Key degradation reactions include hydrolysis, deamidation of asparagine and glutamine residues, oxidation of sensitive amino acids like cysteine, methionine, and tryptophan, and pyroglutamate (B8496135) formation.[3] Therefore, stringent control over storage and handling conditions is essential to prevent the loss of the protecting group, modification of side chains, and cleavage of the peptide chain, ensuring the successful synthesis of high-purity peptides.[]
Recommended Storage Conditions
The stability of Fmoc-peptide intermediates is highly dependent on their physical state (lyophilized, in solution, or resin-bound) and the duration of storage. The following tables summarize the recommended conditions.
Table 1: Storage of Lyophilized and Resin-Bound Fmoc-Peptide Intermediates
| Condition | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) | Key Considerations |
| Temperature | Room Temperature or 4°C | -20°C is recommended; -80°C is optimal for maximum stability[3] | Avoid temperature fluctuations. |
| Atmosphere | Tightly sealed container. | Purge container with inert gas (Nitrogen or Argon) before sealing.[3] | Essential for intermediates with oxidation-prone residues (Cys, Met, Trp). |
| Moisture | Store in a desiccator.[3] | Store in a desiccator; seal container with parafilm.[3] | Peptides are often hygroscopic; moisture significantly reduces long-term stability.[3] |
| Light | Protect from direct light. | Store in the dark. | The Fmoc group can be light-sensitive.[] |
Table 2: Storage of Fmoc-Peptide Intermediates in Solution
| Condition | Recommended Duration | Optimal Conditions | Key Considerations |
| Temperature | Not recommended for storage beyond a few days.[3] | Prepare fresh or store frozen aliquots at -20°C or -80°C for short periods (weeks). | Avoid repeated freeze-thaw cycles as they accelerate degradation.[3] |
| pH | N/A | Use sterile buffers at a pH of 5-7. | Avoid pH > 8, as basic conditions can cause deamidation and other side reactions. |
| Solvent | N/A | Prepare stock solutions in dry (anhydrous) organic solvents to prevent hydrolysis. | N/A |
Handling Protocols
Proper handling techniques are critical to prevent contamination and degradation.
Protocol 1: General Handling and Safety
-
Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle all materials in a clean, well-ventilated area to avoid inhalation of fine powders and exposure to reagents.
-
Ensure all glassware and tools are clean, dry, and free of contaminants.
Protocol 2: Weighing and Dispensing Lyophilized Intermediates
-
Transfer the sealed container of the lyophilized peptide intermediate from cold storage (-20°C or -80°C) to a desiccator at room temperature.
-
Allow the container to equilibrate to ambient temperature for at least 60 minutes before opening.[3] This crucial step prevents atmospheric moisture from condensing on the cold powder.[3]
-
Open the container and quickly weigh the desired amount of powder in a low-humidity environment. Peptides are often hygroscopic and will absorb moisture from the air.[4]
-
After dispensing, gently purge the headspace of the container with a stream of dry nitrogen or argon.[3]
-
Immediately recap the container, seal it tightly with parafilm, and return it to the appropriate long-term storage temperature.[3]
Experimental Protocols for Stability Assessment
To ensure the quality of Fmoc-peptide intermediates, particularly after prolonged storage or when troubleshooting synthesis failures, a stability assessment is recommended.
Protocol 3: Accelerated Stability Study
-
Aliquot the Fmoc-peptide intermediate into several vials.
-
Designate a control set to be stored under optimal conditions (-80°C, desiccated, dark, inert atmosphere).
-
Expose the other sets of vials to controlled, stressed conditions. Common variables include:
-
Temperature: 4°C, 25°C (room temperature), 40°C.
-
Humidity: Place vials in chambers with controlled relative humidity (RH), e.g., 25% RH and 75% RH.
-
Light: Expose to a controlled light source (e.g., UV lamp) for defined periods.
-
-
At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve one vial from each condition.
-
Analyze the samples immediately using the protocols below, comparing the results against the control sample from the same time point.
Protocol 4: Purity Assessment by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary technique for assessing peptide purity.[5]
-
Sample Preparation: Dissolve the lyophilized peptide intermediate in a suitable solvent (e.g., Mobile Phase A) to a concentration of approximately 1 mg/mL.[5]
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[5]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[5]
-
Gradient: A typical starting point is a linear gradient of 5% to 65% Mobile Phase B over 30 minutes. This should be optimized for each specific peptide to achieve adequate separation of impurities.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp, Tyr, Phe).[5]
-
-
Data Analysis: Integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. Compare the chromatogram to the control sample to identify any new impurity peaks.
Protocol 5: Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the intermediate and identify potential degradation products.[5]
-
Prepare the sample as for HPLC analysis or according to the instrument's requirements.
-
Acquire the mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI or Matrix-Assisted Laser Desorption/Ionization - MALDI).
-
Confirm that the measured mass-to-charge ratio (m/z) corresponds to the expected molecular weight of the Fmoc-peptide intermediate.
-
Analyze any additional masses observed, which may correspond to common degradation products (e.g., loss of Fmoc group, oxidation [+16 Da], deamidation [+1 Da]).
Visualized Workflows and Pathways
Caption: Workflow for handling lyophilized Fmoc-peptide intermediates.
References
Synthesis of Drug-Linker Conjugates Utilizing a GGFG Peptide Sequence: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of drug-linker conjugates incorporating the enzyme-cleavable glycyl-glycyl-phenylalanyl-glycyl (GGFG) tetrapeptide sequence. The GGFG linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), offering high stability in systemic circulation and efficient cleavage by lysosomal proteases, such as Cathepsin B, within the tumor microenvironment.[1][2] This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic window of the conjugated payload.[1][3]
The following protocols are based on established principles of solid-phase peptide synthesis (SPPS), solution-phase conjugation chemistry, and bioconjugation techniques. While specific reaction parameters may require optimization depending on the drug and antibody used, this guide provides a robust framework for the successful synthesis and characterization of GGFG-containing drug-linker conjugates.
I. Synthesis of the Maleimide-Functionalized GGFG Linker
The synthesis of the GGFG linker is typically performed using Fmoc-based solid-phase peptide synthesis (SPPS), followed by the introduction of a maleimide (B117702) group for subsequent conjugation to a thiol-containing moiety on a payload or antibody.
Experimental Protocol: Solid-Phase Synthesis of Fmoc-GGFG-OH
-
Resin Preparation: Start with a 2-chlorotrityl chloride (2-CTC) resin, known for its high loading capacity and acid-labile cleavage, which preserves the C-terminal carboxylic acid.
-
First Amino Acid Loading: Swell the resin in dichloromethane (B109758) (DCM). Attach the first amino acid, Fmoc-Gly-OH, to the resin in the presence of a tertiary amine base such as diisopropylethylamine (DIPEA). Allow the reaction to proceed for 2-4 hours at room temperature.
-
Capping: After loading, cap any unreacted sites on the resin using a mixture of acetic anhydride (B1165640) and DIPEA in DCM.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the loaded glycine (B1666218) using a 20% solution of piperidine (B6355638) in dimethylformamide (DMF).
-
Peptide Coupling: Sequentially couple the subsequent Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH) using a suitable coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA in DMF. Monitor the completion of each coupling step using a qualitative ninhydrin (B49086) test.
-
Cleavage from Resin: Once the peptide chain is complete, cleave the Fmoc-GGFG-OH from the resin using a mild acidic solution, such as 0.5-1% trifluoroacetic acid (TFA) in DCM, to keep the Fmoc group intact.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using LC-MS and NMR spectroscopy.
Experimental Protocol: Solution-Phase Maleimide Functionalization
-
Activation of Maleimide Moiety: Activate a maleimide-containing spacer, such as 6-maleimidohexanoic acid, using a carbodiimide (B86325) coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator like N-hydroxysuccinimide (NHS) in an anhydrous organic solvent like DMF.
-
Coupling to GGFG Peptide: Add the purified and deprotected GGFG peptide (H2N-GGFG-OH) to the activated maleimide solution. The reaction is typically carried out at room temperature overnight.
-
Purification: Purify the resulting maleimide-GGFG-linker by RP-HPLC to remove unreacted starting materials and byproducts.
-
Characterization: Characterize the final product by LC-MS to confirm the molecular weight and purity.
II. Conjugation of the GGFG Linker to a Cytotoxic Payload
The following protocol describes the conjugation of the maleimide-GGFG linker to a thiol-containing cytotoxic drug. For payloads that do not contain a native thiol group, a thiol handle must be introduced prior to this step.
Experimental Protocol: Drug-Linker Conjugation
-
Dissolution of Reactants: Dissolve the thiol-containing drug and the maleimide-GGFG linker in a suitable solvent system, often a mixture of an organic solvent like DMSO and an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a slightly acidic to neutral pH (6.5-7.5) to favor the maleimide-thiol reaction.[4]
-
Conjugation Reaction: Mix the drug and linker solutions. The reaction is typically performed at room temperature for 1-4 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by LC-MS to track the formation of the drug-linker conjugate and the consumption of the starting materials.
-
Purification: Once the reaction is complete, purify the drug-linker conjugate using RP-HPLC.
-
Characterization: Confirm the identity, purity, and stability of the final drug-linker conjugate using high-resolution mass spectrometry and NMR.
III. Synthesis of the Antibody-Drug Conjugate (ADC)
The final step involves the conjugation of the purified drug-linker construct to a monoclonal antibody (mAb). This process typically involves the partial reduction of interchain disulfide bonds in the antibody to generate reactive thiol groups for conjugation with the maleimide group of the drug-linker.
Experimental Protocol: Antibody-Drug Conjugation
-
Antibody Reduction: Partially reduce the monoclonal antibody in a suitable buffer (e.g., PBS with EDTA) using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The molar equivalents of TCEP and reaction time (typically 1-2 hours at 37°C) should be optimized to achieve the desired number of free thiols per antibody, which will determine the drug-to-antibody ratio (DAR).[5][6]
-
Removal of Excess Reducing Agent: Remove the excess TCEP from the reduced antibody solution using a desalting column or tangential flow filtration.
-
Conjugation: Add the purified drug-linker conjugate (dissolved in a small amount of a compatible organic solvent like DMSO) to the reduced antibody solution. The reaction is typically carried out at room temperature or 4°C for 1-2 hours.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.
-
Purification of ADC: Purify the resulting ADC from unconjugated drug-linker and other impurities using size-exclusion chromatography (SEC) or other suitable chromatographic techniques.
-
Characterization of ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.[7]
-
Purity and Aggregation: Assess the purity and extent of aggregation of the ADC by size-exclusion chromatography (SEC).
-
In Vitro Cytotoxicity: Evaluate the potency of the ADC in cell-based assays using relevant cancer cell lines.
-
Quantitative Data Summary
The following table summarizes representative yields and purity for the key steps in the synthesis of a GGFG-based drug-linker conjugate. Actual results may vary depending on the specific payload and reaction conditions.
| Step | Product | Typical Yield (%) | Typical Purity (%) (by HPLC) |
| 1 | Fmoc-GGFG-OH (after purification) | 60-80 | >95 |
| 2 | Maleimide-GGFG-Linker (after purification) | 50-70 | >95 |
| 3 | Drug-Linker Conjugate (after purification) | 40-60 | >98 |
| 4 | Antibody-Drug Conjugate (final product) | 70-90 (conjugation step) | >95 (monomer) |
Visualizations
Signaling Pathway of ADC Action
Caption: Mechanism of action for a GGFG-linker based ADC.
Experimental Workflow for Drug-Linker Conjugate Synthesis
Caption: Overall workflow for the synthesis of a GGFG-based ADC.
References
- 1. How to synthesize Trastuzumab Deruxtecan?_Chemicalbook [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. broadpharm.com [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Troubleshooting low coupling efficiency in Fmoc-SPPS of GGFG sequence
Welcome to the technical support center for troubleshooting challenges in Solid-Phase Peptide Synthesis (SPPS). This resource provides guidance for researchers, scientists, and drug development professionals encountering low coupling efficiency specifically during the synthesis of the GGFG (Gly-Gly-Phe-Gly) sequence using Fmoc chemistry.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low coupling efficiency specifically for the GGFG sequence?
Low coupling efficiency in the GGFG sequence can be attributed to several factors, primarily related to the unique properties of glycine (B1666218) residues:
-
Peptide Aggregation: Glycine-rich sequences have a high propensity to form inter- and intra-chain hydrogen bonds, leading to the formation of secondary structures like β-sheets on the resin.[1][2] This aggregation can physically block the N-terminal amine, preventing efficient coupling of the incoming amino acid.[1][3]
-
Steric Hindrance: While glycine itself is not sterically bulky, the growing peptide chain's aggregation can create a sterically hindered environment around the N-terminus.[1]
-
Resin Environment: Inadequate swelling of the solid support can limit the accessibility of reagents to the growing peptide chain, further exacerbating coupling issues.[4][5]
Q2: Can the choice of coupling reagent significantly impact the synthesis of the GGFG sequence?
Absolutely. Standard coupling reagents may not be sufficient to overcome the challenges posed by the GGFG sequence. More potent activating reagents are often required to drive the reaction to completion.[1][6] Uronium/aminium salts like HATU and HCTU, or phosphonium (B103445) salts like PyBOP, are generally more effective for such "difficult" sequences compared to carbodiimides like DIC alone.[1][7]
Q3: How does the choice of solid support affect the synthesis of aggregation-prone sequences like GGFG?
The properties of the solid support are crucial. A resin with good swelling characteristics in the chosen solvent is essential for reagent accessibility.[4][5] For aggregation-prone sequences, using a low-substitution resin or a resin with a polyethylene (B3416737) glycol (PEG) linker (e.g., TentaGel) can help to solvate the growing peptide chain and disrupt secondary structure formation.[3][8]
Q4: What is a "difficult sequence" in the context of SPPS?
A "difficult sequence" refers to a peptide chain that is prone to forming stable secondary structures, leading to aggregation on the resin.[2] This aggregation hinders reagent access, resulting in incomplete deprotection and coupling reactions.[2][9] Sequences rich in hydrophobic or β-branched amino acids are often classified as difficult.[2] Glycine-rich sequences like GGFG can also be considered "difficult" due to their tendency to form aggregates via hydrogen bonding.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low coupling efficiency during the synthesis of the GGFG sequence.
Step 1: Monitor the Coupling Reaction
It is essential to monitor the completion of each coupling step. The Kaiser test is a common qualitative method for detecting free primary amines.
-
Positive Kaiser Test (Blue/Purple Beads): Indicates incomplete coupling.
-
Negative Kaiser Test (Yellow/Colorless Beads): Suggests complete coupling.
Step 2: Address Incomplete Coupling
If the Kaiser test is positive, consider the following strategies, starting with the least aggressive options.
Troubleshooting Workflow for Low Coupling Efficiency
Caption: A workflow for troubleshooting low coupling efficiency in Fmoc-SPPS.
Option 1: Double Coupling
Perform a second coupling step with a fresh solution of the activated amino acid.[1] This is often sufficient to drive the reaction to completion for moderately difficult couplings.
Option 2: Optimize Coupling Reagents
If double coupling is ineffective, switch to a more potent coupling reagent. The choice of reagent can significantly impact the outcome, especially for difficult sequences.[1][6]
Table 1: Comparison of Common Coupling Reagents for Difficult Sequences
| Coupling Reagent Class | Examples | Relative Effectiveness for Difficult Sequences | Key Considerations |
| Carbodiimides | DIC/HOBt, DIC/Oxyma | Moderate | DIC/Oxyma is generally more effective and safer than DIC/HOBt.[1] |
| Uronium/Aminium Salts | HBTU, HCTU, HATU | High to Very High | HATU is often considered one of the most effective reagents for hindered couplings.[1][6] |
| Phosphonium Salts | PyBOP, PyAOP | High to Very High | Excellent for hindered couplings and can be used in excess to drive reactions.[1][7] |
Option 3: Modify Reaction Conditions
-
Increase Coupling Time: Extend the reaction time from the standard 1-2 hours to 4 hours or even overnight.[1]
-
Elevate Temperature: Cautiously increase the reaction temperature to 30-40°C to improve the reaction rate.[1] However, be mindful of potential side reactions like racemization.
-
Incorporate Chaotropic Agents: Adding chaotropic salts can help disrupt secondary structures and improve reagent accessibility.[3]
Option 4: Change the Resin
If aggregation is persistent, consider re-synthesizing the peptide using a different solid support.
Table 2: Resin Selection Guide for Aggregation-Prone Sequences
| Resin Type | Key Feature | Suitability for GGFG Sequence |
| Standard Polystyrene | Hydrophobic backbone | May promote aggregation of hydrophobic peptides.[5] |
| PEG-Polystyrene (e.g., TentaGel) | Hydrophilic PEG chains | Helps to solvate the peptide and disrupt aggregation.[8][9] |
| Low-Loading Resin | Reduced peptide chain density | Minimizes inter-chain interactions and aggregation.[3] |
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling
This protocol is used to detect the presence of free primary amines on the resin.
Reagents:
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol
-
Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine
Procedure:
-
Collect a small sample of resin beads (5-10 mg) in a small glass test tube.
-
Wash the beads thoroughly with DMF and then ethanol.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat the tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Intense Blue/Purple: Indicates the presence of free primary amines (incomplete coupling).[2]
-
Yellow/Colorless: Indicates the absence of free primary amines (complete coupling).
Kaiser Test Decision Logic
Caption: Decision logic based on the outcome of the Kaiser test.
Protocol 2: Double Coupling Procedure
This protocol is implemented when an incomplete coupling is detected.[1]
-
After the first coupling reaction, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove soluble reagents and byproducts.[1]
-
Prepare a fresh solution of the activated Fmoc-amino acid using the same equivalents as the first coupling.
-
Add the fresh coupling solution to the resin.
-
Allow the second coupling reaction to proceed for 1-2 hours.
-
Wash the resin thoroughly with DMF and proceed to the next deprotection step after confirming complete coupling with a Kaiser test.
Protocol 3: Coupling with HATU for a Difficult Sequence
This protocol utilizes a highly effective coupling reagent for challenging sequences.
Reagents:
-
Fmoc-amino acid (5 equivalents)
-
HATU (4.9 equivalents)
-
DIPEA (10 equivalents)
-
DMF
Procedure:
-
Swell the resin in DMF.
-
Perform Fmoc deprotection (e.g., with 20% piperidine (B6355638) in DMF).
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve the Fmoc-amino acid and HATU in DMF.
-
Add DIPEA to the activation mixture and allow it to pre-activate for 1 minute.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin thoroughly with DMF.
-
Perform a Kaiser test to confirm the completion of the reaction.
HATU Activation and Coupling Mechanism
Caption: Simplified mechanism of amino acid activation and coupling using HATU.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. chempep.com [chempep.com]
- 6. bachem.com [bachem.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. SPPS Resins Impact the PNA-Syntheses' Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. luxembourg-bio.com [luxembourg-bio.com]
Identifying side products in Fmoc-Gly-Gly-Phe-Gly synthesis by MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the solid-phase synthesis of Fmoc-Gly-Gly-Phe-Gly. The information herein is designed to assist in the identification of potential side products by mass spectrometry (MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and analysis of Fmoc-Gly-Gly-Phe-Gly.
Q1: My mass spectrum shows a peak with a lower molecular weight than the target peptide. What could be the cause?
A1: A lower molecular weight peak typically indicates the presence of a deletion sequence , where one or more amino acids were not successfully coupled to the growing peptide chain. This can result from inefficient coupling reactions or premature termination of the synthesis. To identify the missing residue, calculate the mass difference between the expected mass of your target peptide and the observed mass of the impurity. Compare this difference to the residue mass of the amino acids in your sequence (see Table 1).
Q2: I am observing a peak with a higher molecular weight than my target peptide. What does this suggest?
A2: A higher molecular weight peak often points to an insertion sequence , where an extra amino acid has been unintentionally added to the peptide chain. This can happen if an amino acid is double-coupled. Calculate the mass difference to identify the inserted amino acid residue (see Table 1). Another possibility is the incomplete removal of a protecting group, such as the Fmoc group (Δm/z = +222.2 Da).
Q3: My MS analysis shows a peak with a mass increase of +16 Da. What is the likely modification?
A3: A mass increase of +16 Da is most commonly due to the oxidation of an amino acid residue. While Fmoc-Gly-Gly-Phe-Gly does not contain highly susceptible residues like methionine or cysteine, oxidation can still occur under certain conditions, potentially affecting the phenylalanine residue.
Q4: I see a peak that corresponds to the mass of a fragment of my peptide, specifically the dipeptide Fmoc-Gly-Gly. What side reaction could cause this?
A4: This observation is characteristic of diketopiperazine formation . This is an intramolecular cyclization reaction that can occur at the dipeptide stage (Gly-Phe in this sequence), leading to the cleavage of the peptide from the resin. The resulting product is a cyclic dipeptide, and the truncated peptide (Fmoc-Gly-Gly) remains on the resin, which upon cleavage would be detected.
Q5: My LC-MS chromatogram shows a peak with the same mass as my target peptide but with a different retention time. What could be happening?
A5: This phenomenon can be caused by the formation of an aspartimide intermediate , followed by hydrolysis. Although this peptide does not contain an aspartic acid residue, this type of mass-neutral rearrangement is a good example of how isomers can be formed during synthesis. In other sequences, an Asp-Gly sequence is particularly prone to this side reaction, which results in the formation of an iso-aspartate residue. This creates a structural isomer of the target peptide that has the same mass but different chromatographic properties. While not directly applicable to this specific peptide, it is a crucial consideration in peptide synthesis in general.
Identifying Side Products by Mass Spectrometry
The following table summarizes common side products in the synthesis of Fmoc-Gly-Gly-Phe-Gly and their expected mass-to-charge ratio (m/z) shifts relative to the target peptide. The theoretical monoisotopic mass of the target peptide, Fmoc-Gly-Gly-Phe-Gly-OH (C30H30N4O7), is 558.21 Da.
Table 1: Common Side Products in Fmoc-Gly-Gly-Phe-Gly Synthesis and their Mass Signatures
| Side Product/Modification | Description | Expected Δm/z (Da) |
| Deletion Sequences | Incomplete coupling leading to the absence of an amino acid. | |
| - Glycine | Missing a Glycine residue. | -57.02 |
| - Phenylalanine | Missing a Phenylalanine residue. | -147.07 |
| Insertion Sequences | Unintended addition of an amino acid. | |
| + Glycine | Addition of an extra Glycine residue. | +57.02 |
| + Phenylalanine | Addition of an extra Phenylalanine residue. | +147.07 |
| Other Modifications | ||
| Oxidation | Addition of an oxygen atom to a residue. | +16.00 |
| Incomplete Fmoc Deprotection | The Fmoc protecting group remains on the N-terminus. | +222.20 |
| Diketopiperazine Formation | Cleavage of the peptide chain after the second residue. | Detection of truncated sequence (e.g., Fmoc-Gly-Gly-OH) |
| Sodium Adduct | Formation of an adduct with a sodium ion during MS analysis. | +22.99 |
| Dehydration | Loss of a water molecule. | -18.01 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Fmoc-Gly-Gly-Phe-Gly-OH
This protocol outlines the manual synthesis of Fmoc-Gly-Gly-Phe-Gly-OH on a Wang resin.
-
Resin Preparation:
-
Swell Fmoc-Gly-Wang resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling (Repeat for Phe, Gly, Gly):
-
In a separate vial, dissolve the next Fmoc-protected amino acid (Fmoc-Phe-OH, Fmoc-Gly-OH; 0.3 mmol, 3 equivalents), a coupling agent such as HBTU (0.29 mmol, 2.9 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA; 0.6 mmol, 6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).
-
-
Cleavage from Resin:
-
After the final coupling and deprotection of the N-terminal Fmoc group, wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide pellet under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: LC-MS Analysis of Crude Fmoc-Gly-Gly-Phe-Gly-OH
This protocol provides a general procedure for the analysis of the crude peptide by liquid chromatography-mass spectrometry (LC-MS).
-
Sample Preparation:
-
Dissolve a small amount of the crude peptide in a suitable solvent, such as a mixture of water and acetonitrile (B52724) with 0.1% formic acid, to a final concentration of approximately 1 mg/mL.
-
If necessary, centrifuge the sample to remove any insoluble material.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%) and increase it to a high percentage (e.g., 95%) over a period of 15-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Scan Range: A broad scan range is recommended to detect the target peptide and potential side products (e.g., m/z 200-2000).
-
Capillary Voltage: Typically 3-4 kV.
-
Source and Desolvation Temperatures: Optimize based on the instrument manufacturer's recommendations.
-
Workflow for Side Product Identification
The following diagram illustrates a logical workflow for the identification of side products in the synthesis of Fmoc-Gly-Gly-Phe-Gly using mass spectrometry.
Caption: Workflow for identifying side products in Fmoc-Gly-Gly-Phe-Gly synthesis by MS.
Technical Support Center: Optimizing HPLC Gradients for Fmoc-Protected Peptides
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) purification of Fmoc-protected peptides.
Troubleshooting Guide
This section provides solutions in a question-and-answer format for specific issues you might encounter during your experiments.
Q1: Why are my peptide peaks broad and poorly resolved?
A1: Poor resolution and broad peaks are common issues in peptide purification, often stemming from several factors related to the mobile phase, gradient, or column conditions.
Potential Causes & Solutions:
-
Inappropriate Gradient Slope: A steep gradient may not provide enough time for peptides with similar hydrophobicities to separate effectively.
-
Solution: After an initial "scouting run" with a broad gradient (e.g., 5-95% Acetonitrile (B52724) over 30 minutes) to determine the approximate elution time, switch to a shallower gradient around the target peptide's elution point.[1] For example, if the peptide elutes at 40% Acetonitrile, a new gradient of 30-50% over a longer period can significantly improve resolution.[2][3]
-
-
Suboptimal Mobile Phase: The concentration of the ion-pairing agent, typically Trifluoroacetic Acid (TFA), is critical.
-
Solution: The standard 0.1% TFA concentration is a good starting point, but optimization may be necessary. For peptides with multiple positive charges, increasing the TFA concentration to 0.2-0.25% can improve resolution.[4][5] TFA helps to mask interactions with the stationary phase and enhances separation.[]
-
-
Column Temperature: Temperature affects mobile phase viscosity and mass transfer.
-
Solution: Increasing the column temperature (e.g., to 40°C or even 70°C) can lead to sharper peaks and change separation selectivity.[1] However, be mindful of the column's durability, as high temperatures combined with acidic conditions can degrade the stationary phase.
-
-
Flow Rate: A high flow rate can reduce interaction time with the stationary phase.
Q2: My peptide peak is tailing significantly. What's the cause and how can I fix it?
A2: Peak tailing is an asymmetry where the latter half of the peak is broader than the front half. It is often caused by secondary interactions between the peptide and the stationary phase.
Potential Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on silica-based columns can interact with basic functional groups on peptides, causing tailing.
-
Solution: Ensure an adequate concentration of an ion-pairing agent like TFA (typically 0.1%) in the mobile phase.[] TFA protonates the silanol groups, minimizing these unwanted interactions.[]
-
-
Peptide Aggregation: Hydrophobic peptides can aggregate, leading to broad and tailing peaks.[1]
-
Solution: Increasing the column temperature can help reduce aggregation and improve peak shape.[1]
-
-
Column Overload: Injecting too much sample can saturate the column.
-
Column Degradation: An old or contaminated column can lose efficiency and cause tailing.[8]
Q3: I'm seeing low recovery of my peptide after purification. Where is it going?
A3: Low recovery can be attributed to poor solubility of the peptide or its irreversible adsorption onto the HPLC system components.
Potential Causes & Solutions:
-
Poor Sample Solubility: The peptide may not be fully dissolved in the injection solvent, or it may precipitate upon injection into the mobile phase.[1]
-
Solution: Ensure the peptide is fully dissolved. For hydrophobic peptides, it may be necessary to use a stronger organic solvent like DMSO, isopropanol (B130326), or 6M guanidine (B92328) hydrochloride for initial dissolution before diluting with the mobile phase.[1][11]
-
-
Adsorption to HPLC System: Peptides can adsorb to metallic surfaces within the HPLC system, such as tubing or frits.[1]
-
Solution: Passivating the system with a strong acid can help minimize this issue. Using a biocompatible (PEEK) HPLC system is also an effective solution.[1]
-
-
Irreversible Binding to Column: Highly hydrophobic peptides may bind irreversibly to the stationary phase.
Frequently Asked Questions (FAQs)
What are the standard mobile phases for Fmoc-peptide purification?
The most common mobile phase system for RP-HPLC of peptides is:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[13]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.[13]
Acetonitrile is generally preferred over methanol (B129727) as the organic modifier because it often provides better resolution for peptides.[12]
Why is TFA used, and what is its optimal concentration?
TFA serves two primary roles: it acts as an ion-pairing agent and adjusts the pH of the mobile phase.[] It interacts with peptides, enhancing separation and significantly improving peak shape by masking residual silanol groups on the column.[] While 0.1% is the most common concentration, studies have shown that for complex peptide mixtures, particularly those with multiple positive charges, a concentration of 0.2-0.25% may provide optimal resolution.[4][5]
How do I choose the right HPLC column?
For most peptides, a C18 column is the standard choice.[12] However, the selection can be optimized based on peptide properties:
-
Small to Medium Peptides (< 5,000 Da): C18 columns are ideal.[12]
-
Large or Hydrophobic Peptides: A less hydrophobic stationary phase, such as C8 or C4, may provide better recovery and peak shape.[11]
-
Pore Size: For peptides and proteins, wide-pore columns (300 Å) are recommended as they allow better access to the stationary phase, resulting in sharper peaks compared to standard 120 Å columns.
My peptide is very hydrophobic. How should I adjust my gradient?
For very hydrophobic peptides, consider the following adjustments:
-
Use a less hydrophobic column: A C8 or C4 column can reduce strong retention and improve peak shape.[11]
-
Shallower Gradient: Use a very shallow gradient (e.g., 0.1% to 0.5% change in acetonitrile per minute) to improve separation from closely eluting impurities.[3]
-
Alternative Solvents: In some cases, adding a solvent like isopropanol to the mobile phase can help elute very hydrophobic peptides.
-
Increase Temperature: Higher temperatures can decrease retention and improve peak shape.[1]
Data Presentation
Table 1: Effect of Gradient Slope on Peptide Resolution
This table illustrates how changing the gradient slope can impact the retention time and resolution of a target peptide from a closely eluting impurity.
| Gradient (%B/min) | Target Peptide Retention Time (min) | Resolution (Rs) between Target and Impurity | Peak Width (min) |
| 5.0 (Steep) | 10.2 | 1.1 | 0.45 |
| 2.0 (Moderate) | 15.5 | 1.8 | 0.30 |
| 1.0 (Shallow) | 22.8 | 2.5 | 0.22 |
| 0.5 (Very Shallow) | 31.4 | 3.1 | 0.18 |
Data are hypothetical and for illustrative purposes.
Table 2: Effect of TFA Concentration on Peak Shape
This table shows the impact of different TFA concentrations on the peak tailing factor for a basic peptide. A tailing factor of 1.0 represents a perfectly symmetrical peak.
| TFA Concentration (%) | Tailing Factor (As) | Peak Height (mAU) |
| 0.05 | 2.1 | 180 |
| 0.10 | 1.3 | 250 |
| 0.20 | 1.1 | 265 |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: General HPLC Gradient Optimization
Objective: To develop an optimized HPLC gradient for the purification of a novel Fmoc-protected peptide.
Methodology:
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of a suitable solvent (e.g., 0.1% aqueous TFA, or a small amount of DMSO followed by dilution with Mobile Phase A) to a concentration of approximately 1 mg/mL.[13] Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates.[14]
-
Column Equilibration: Equilibrate a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm, 300 Å) with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 10 column volumes.[9]
-
Scouting Run: Perform an initial broad, linear gradient run to determine the approximate elution conditions.
-
Gradient Optimization: Based on the scouting run, design a shallower gradient focused on the elution percentage of the target peptide.
-
Fraction Collection: Collect fractions across the target peak.
-
Purity Analysis: Analyze the collected fractions using a rapid analytical HPLC method to determine which fractions contain the pure peptide. Pool the pure fractions and proceed to lyophilization.[15]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. | Sigma-Aldrich [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. researchgate.net [researchgate.net]
- 12. hplc.eu [hplc.eu]
- 13. benchchem.com [benchchem.com]
- 14. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 15. bachem.com [bachem.com]
How to avoid racemization of phenylalanine during peptide coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization of phenylalanine during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of phenylalanine peptide coupling?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid during a chemical reaction. In the case of phenylalanine, the naturally occurring L-enantiomer can be converted into a mixture of both L- and D-enantiomers. This is problematic in peptide synthesis as the presence of the D-enantiomer can significantly alter the peptide's structure, biological activity, and therapeutic efficacy.[1]
Q2: What is the primary mechanism of phenylalanine racemization during peptide coupling?
A2: The most common mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. The activated carboxyl group of the N-protected phenylalanine can cyclize to form this planar intermediate. The proton at the alpha-carbon of the oxazolone (B7731731) is acidic and can be abstracted by a base. Reprotonation can then occur from either face of the planar ring, leading to a mixture of L- and D-configurations.[1]
Q3: Which factors influence the extent of racemization of phenylalanine?
A3: Several factors can influence the degree of racemization during the coupling of phenylalanine:
-
Coupling Reagent: The choice of coupling reagent significantly impacts the rate of activation and the propensity for oxazolone formation.
-
Base: The type and concentration of the base used can promote the abstraction of the alpha-proton from the oxazolone intermediate.
-
Additives: Certain additives can suppress racemization by forming active esters that are less prone to cyclization or by accelerating the coupling reaction.
-
Temperature: Higher reaction temperatures generally increase the rate of racemization.[1][2]
-
Solvent: The polarity of the solvent can influence the stability of the intermediates and the rate of racemization.[2]
-
Activation Time: Prolonged pre-activation of the carboxylic acid before the addition of the amine component increases the risk of racemization.
Troubleshooting Guides
Issue: Significant Racemization of Phenylalanine Detected by Chiral HPLC
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inappropriate Coupling Reagent | Switch to a coupling reagent known for low racemization. Onium salts (e.g., HATU, HBTU, HCTU) in combination with an additive are generally preferred over carbodiimides alone. For particularly sensitive couplings, consider using phosphonium (B103445) reagents like PyBOP or PyAOP.[3] |
| Strong or Sterically Unhindered Base | Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are generally better choices than diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA).[2] Use the minimum amount of base necessary for the reaction to proceed. |
| Absence or Ineffective Additive | Always use an additive, especially when using carbodiimide (B86325) coupling reagents like DIC or DCC. OxymaPure® and HOAt are generally more effective at suppressing racemization than HOBt.[4] |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature. Starting at 0°C and allowing the reaction to slowly warm to room temperature can significantly reduce racemization. |
| Prolonged Pre-activation | Minimize the pre-activation time of the phenylalanine residue before adding the amine component. Ideally, perform in situ activation where the coupling reagent is added to the mixture of the amino acid and the amine. |
| Solvent Effects | While solvent choice is often dictated by solubility, consider using less polar solvents where possible, as they can sometimes reduce racemization.[2] |
Data Presentation
Table 1: Qualitative Comparison of Common Coupling Conditions for Minimizing Phenylalanine Racemization
| Coupling Reagent | Additive | Base | Relative Racemization Risk | Comments |
| DIC/DCC | None | DIEA | High | Not recommended for sensitive couplings. |
| DIC/DCC | HOBt | NMM | Moderate | A classic combination, but better options exist. |
| DIC/DCC | OxymaPure® | NMM | Low | OxymaPure® is a highly effective and safer alternative to HOBt/HOAt.[4] |
| HBTU/TBTU | HOBt (internal) | DIEA/NMM | Low to Moderate | Generally efficient, but racemization can still occur. Using NMM is preferable to DIEA.[3] |
| HATU | HOAt (internal) | DIEA/NMM | Very Low | Highly efficient and generally low racemization due to the reactivity of the HOAt ester.[3] |
| COMU | OxymaPure® (internal) | DIEA/NMM | Very Low | A modern, highly efficient, and safe coupling reagent with low racemization potential.[3] |
| PyBOP/PyAOP | None needed | NMM/TMP | Very Low | Phosphonium salts are known for low racemization, especially with sterically hindered bases. |
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Phenylalanine Coupling in SPPS
This protocol outlines a standard procedure for coupling Fmoc-Phe-OH to a resin-bound amine in solid-phase peptide synthesis (SPPS) using HATU.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes. Drain, and repeat for another 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), isopropanol (B130326) (3 times), and DMF (5 times).
-
Coupling Mixture Preparation: In a separate vessel, dissolve Fmoc-Phe-OH (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and HOAt (3-5 equivalents) in DMF.
-
Activation: Add a sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) (6-10 equivalents) to the coupling mixture and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated phenylalanine solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to ensure the reaction has gone to completion. If the test is positive (indicating free amines), the coupling step can be repeated.
-
Washing: Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times) to prepare for the next deprotection step.
Protocol 2: Quantification of Phenylalanine Racemization by Chiral HPLC
This protocol provides a general method for determining the enantiomeric purity of a phenylalanine-containing peptide after cleavage and deprotection.
-
Peptide Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude peptide. A purification step by preparative RP-HPLC may be necessary.
-
Peptide Hydrolysis: Hydrolyze a small aliquot of the purified peptide in 6M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Sample Preparation: Evaporate the HCl from the hydrolyzed sample. Re-dissolve the amino acid residue mixture in a suitable solvent, such as the HPLC mobile phase.
-
Chiral HPLC Analysis:
-
Column: Use a chiral stationary phase column suitable for amino acid analysis (e.g., a teicoplanin-based column like Astec® CHIROBIOTIC® T).
-
Mobile Phase: A typical mobile phase is a mixture of methanol (B129727), acetic acid, and triethylamine (e.g., 100% methanol with 0.1% acetic acid and 0.1% triethylamine). The exact conditions may need to be optimized.
-
Detection: Use a UV detector at an appropriate wavelength (e.g., 210 nm).
-
Standard: Inject a standard solution of racemic D/L-phenylalanine to determine the retention times of the two enantiomers.
-
Sample Injection: Inject the prepared hydrolysate sample.
-
-
Data Analysis: Integrate the peak areas for the D- and L-phenylalanine enantiomers. Calculate the percentage of the D-isomer to quantify the extent of racemization.
Mandatory Visualizations
Caption: Factors influencing phenylalanine racemization and corresponding mitigation strategies.
References
Technical Support Center: Peptide-Linker Stability in Bioconjugates
Welcome to the Technical support center for peptide-linker stability. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the nuances of peptide-linker stability at different pH conditions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in pH stability between cleavable and non-cleavable linkers?
A: The primary difference lies in their drug release mechanism, which is directly tied to their stability in various pH environments.
-
Cleavable Linkers: These are designed to be sensitive to specific environmental triggers. For instance, acid-labile linkers, like hydrazones, are engineered to be stable at the physiological pH of blood (around 7.4) but hydrolyze and release the payload in the acidic environments of endosomes (pH 5.5-6.5) and lysosomes (pH 4.5-5.0) within target cells.[1][][3][4] Similarly, protease-cleavable linkers (e.g., Val-Cit) are stable in circulation but are cleaved by lysosomal proteases like Cathepsin B.[3][5]
-
Non-Cleavable Linkers: These linkers, such as thioether linkers formed from SMCC, do not have a specific chemical trigger for cleavage.[5] The release of the payload relies on the complete proteolytic degradation of the antibody component within the lysosome.[5] This generally results in higher plasma stability compared to some cleavable linkers.[5]
Q2: Which type of linker is generally more stable in plasma (pH ~7.4)?
A: Non-cleavable linkers typically exhibit greater stability in plasma.[5] This is because their release mechanism is independent of the chemical environment of the bloodstream and relies on lysosomal degradation of the entire antibody-drug conjugate (ADC).[5] While many cleavable linkers are designed for plasma stability, some, like certain hydrazones, have been associated with premature drug release in circulation.[1][5] However, the stability of cleavable linkers can be significantly influenced by their specific chemical structure.[1]
Q3: How does the structure of a hydrazone linker influence its pH stability?
A: The chemical environment adjacent to the hydrazone bond significantly impacts its stability and hydrolysis rate. The rate of acid-catalyzed hydrolysis can be modulated by the electronic properties of the substituents near the hydrazone linkage. This allows for the fine-tuning of drug release profiles. For example, the specific chemistry of both the hydrazide and the ketone/aldehyde components affects the bond's stability at different pH levels.
Q4: What is the "bystander effect," and how does linker choice influence it?
A: The "bystander effect" refers to the ability of a released cytotoxic payload to diffuse out of the target cancer cell and kill neighboring, potentially antigen-negative, cancer cells. This effect is primarily associated with cleavable linkers that release membrane-permeable drugs. Non-cleavable linkers, which release the payload intracellularly after antibody degradation, generally have a reduced bystander effect.
Troubleshooting Guide
Issue 1: Premature release of the payload is observed during in vitro plasma stability assays.
Possible Causes & Solutions:
-
Linker Instability at Physiological pH:
-
Hydrazone Linkers: Certain hydrazone linkers can be susceptible to hydrolysis even at pH 7.4.[1][5] Consider using a more stable hydrazone derivative or switching to a different class of linker, such as a protease-cleavable or non-cleavable one.
-
Maleimide-Thioether Linkage: The thioether bond formed from a maleimide-thiol reaction can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in plasma, leading to payload dissociation. Strategies to mitigate this include hydrolysis of the succinimide (B58015) ring to the more stable maleamic acid form or using next-generation maleimides designed for increased stability.
-
-
Enzymatic Degradation: Plasma contains various enzymes that could potentially cleave the linker.
-
Protease-Cleavable Linkers: While designed for lysosomal proteases, some plasma proteases might exhibit off-target activity. Modifying the peptide sequence can enhance plasma stability. For instance, the Val-Cit linker has shown susceptibility to cleavage by carboxylesterase 1C (Ces1C) in mouse plasma, a reaction that can be mitigated by adding a glutamic acid residue to the P3 position (Glu-Val-Cit).[6]
-
Issue 2: The ADC shows poor efficacy in vivo despite good in vitro potency.
Possible Causes & Solutions:
-
Insufficient Linker Cleavage at the Target Site:
-
pH-Sensitive Linkers: The intratumoral or intracellular pH may not be sufficiently low to trigger efficient cleavage of an acid-labile linker. It is crucial to match the linker's pH sensitivity to the biological environment of the target cell.
-
Protease-Cleavable Linkers: The target cells may have low expression levels of the specific proteases required for linker cleavage. Verify the expression of enzymes like Cathepsin B in your target cell line.[5]
-
-
Rapid Clearance of the ADC:
Issue 3: Inconsistent drug-to-antibody ratio (DAR) in the final product.
Possible Causes & Solutions:
-
Linker Instability During Conjugation or Storage:
-
Maleimide (B117702) Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5. This hydrolysis opens the ring to form an unreactive maleamic acid, preventing conjugation. It is recommended to perform conjugations in a pH range of 6.5-7.5 and use freshly prepared maleimide-functionalized components.
-
Storage Conditions: Peptides and linkers can degrade at ambient temperatures and in non-neutral pH solutions.[9] Store linker-payloads and final conjugates under recommended conditions, typically frozen at -20°C or below.[9]
-
Quantitative Data on Linker Stability
The stability of peptide-linkers is a critical parameter that is often evaluated by their half-life (t½) under different conditions. The following tables summarize available data for common linker types.
Table 1: Stability of Hydrazone Linkers at Different pH Values
| Linker Type | pH | Half-life (t½) | Reference |
| Hydrazone (General) | ~7.4 (Plasma) | Varies (can be < 48 hours) | [10] |
| Hydrazone (General) | 4.5 - 6.5 | Rapid Cleavage | [] |
| Specific Acylhydrazone | 7.4 | High Stability | [11] |
| Specific Acylhydrazone | 4.5 - 5.5 | Rapid Release | [11] |
Table 2: Comparative Plasma Stability of Different Linker Types
| Linker Class | Linker Example | Stability in Human Plasma (pH ~7.4) | Reference |
| Non-Cleavable | SMCC (Thioether) | High stability, <0.01% payload release over 7 days | |
| Protease-Cleavable | mc-vc-PAB | High stability, <1% payload release after 6 days | |
| Protease-Cleavable | Val-Cit | Generally stable in human plasma | [7] |
| Acid-Labile | Hydrazone | Stability is variable and structure-dependent | [1] |
| Disulfide | SPDB | Reversible, susceptible to exchange with thiols |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of a peptide-linker in an ADC when incubated in plasma.
Methodology:
-
Preparation: Prepare the ADC at a known concentration. Obtain plasma (e.g., human, mouse) and thaw at 37°C.
-
Incubation: Add the ADC to the plasma at a specific concentration. Incubate the mixture at 37°C with gentle agitation.
-
Time-Point Sampling: At predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Sample Processing: Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins. This also stops enzymatic degradation.[12]
-
Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant by a validated analytical method such as LC-MS or HPLC to quantify the amount of intact ADC and/or released payload.[12][13]
-
Data Analysis: Plot the percentage of intact ADC remaining over time. From this data, the half-life (t½) of the ADC in plasma can be calculated.[12]
Protocol 2: Lysosomal Stability Assay
Objective: To evaluate the cleavage of a linker by lysosomal enzymes.
Methodology:
-
Lysosome Isolation: Isolate lysosomes from a relevant cell line or tissue (e.g., rat liver).[14][15] The protein concentration of the lysosomal preparation should be determined.
-
Incubation: Incubate the ADC with the isolated lysosomes in a buffer that mimics the acidic lysosomal environment (pH 4.5-5.5).[15][16]
-
Time-Course Analysis: At various time points, stop the reaction (e.g., by heat inactivation or addition of a quenching solution).[16]
-
Quantification: Analyze the samples using methods like HPLC or LC-MS to measure the amount of released payload and remaining intact ADC.[16] This will provide a rate of linker cleavage under simulated lysosomal conditions.
Visualizations
Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.
Caption: Experimental workflow for an in vitro plasma stability assay.
Caption: Troubleshooting logic for premature payload release.
References
- 1. benchchem.com [benchchem.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. news-medical.net [news-medical.net]
- 5. adcreview.com [adcreview.com]
- 6. preprints.org [preprints.org]
- 7. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pepamino.com [pepamino.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Unlocking pH-responsive dual payload release through hydrazone linkage chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. bioivt.com [bioivt.com]
- 15. researchgate.net [researchgate.net]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Troubleshooting Poor Ionization in Mass Spectrometry for Fmoc-Protected Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor ionization of Nα-Fmoc-protected compounds during mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a weak signal or no signal at all for my Fmoc-protected compound?
A1: Poor signal intensity for Fmoc-protected compounds is a common issue and can stem from several factors:
-
Low Ionization Efficiency: The Fmoc group is a large, relatively non-polar moiety that can decrease the overall polarity of a molecule. This can hinder the efficiency of electrospray ionization (ESI), which is most effective for polar and already charged compounds[1]. The molecule may not readily acquire a charge in the ESI source.
-
In-Source Fragmentation: The Fmoc group can be labile under certain MS source conditions, leading to the cleavage of the protecting group before detection. This results in a diminished signal for the intact molecule and the appearance of a fragment ion corresponding to the unprotected compound.
-
Ion Suppression: Co-eluting substances from your sample matrix, or certain mobile phase additives like Trifluoroacetic Acid (TFA), can interfere with the ionization of your target analyte, leading to a suppressed signal.
-
Suboptimal Instrument Settings: The mass spectrometer may not be properly tuned or calibrated for your compound of interest. Parameters like capillary voltage, gas temperatures, and fragmentor voltage are critical and require optimization.
-
Improper Sample Concentration: If the sample is too dilute, the signal may be below the instrument's detection limit. Conversely, if it is too concentrated, it can lead to ion suppression.
Q2: What is the best ionization mode (ESI, APCI, MALDI) for analyzing Fmoc-protected compounds?
A2: The optimal ionization method depends on the specific characteristics of your analyte and the intended workflow (e.g., with or without liquid chromatography).
-
Electrospray Ionization (ESI): This is the most commonly used and often the best choice for Fmoc-protected amino acids and peptides, which are typically polar enough to be amenable to ESI.[1] It is easily coupled with liquid chromatography (LC) and is effective for both small and large molecules[1][2][3]. Both positive and negative ion modes should be explored. Negative ion mode can be particularly effective as the Fmoc group can stabilize a negative charge[4][5].
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally better suited for less polar and more volatile compounds.[3][6] If your Fmoc-protected compound is small and has low polarity, APCI might provide better results than ESI. However, it requires the analyte to be thermally stable, as the process involves vaporization at high temperatures[6].
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is an excellent technique for high molecular weight compounds like large protected peptides and proteins and typically produces singly-charged ions, which can simplify spectra.[1][2][3] A major drawback for smaller molecules is potential interference from matrix peaks in the low mass range[1]. It is also more challenging to directly couple with LC[1].
Q3: How can I optimize my mobile phase to improve the ionization of my Fmoc-protected compound?
A3: Mobile phase composition is critical for achieving good ionization in LC-MS. The goal is to use volatile additives that promote the formation of gas-phase ions.
-
For Positive Ion ESI (+ESI): An acidic mobile phase is generally used to promote protonation ([M+H]⁺).
-
Formic Acid (FA): A concentration of 0.1% is the most common and effective choice for enhancing the signal in +ESI without causing significant ion suppression.
-
Acetic Acid (AA): Can be used as a weaker acid alternative to formic acid.
-
Ammonium Formate/Acetate: These volatile buffers can improve peak shape and ionization, particularly for compounds that are sensitive to pH changes[4][7].
-
-
For Negative Ion ESI (-ESI): A neutral or slightly basic mobile phase can promote deprotonation ([M-H]⁻). However, acidic modifiers are still often used to improve chromatography. Fmoc-derivatized amino acids have been successfully analyzed in negative ion mode using reversed-phase HPLC[5].
-
Additive to Avoid: Trifluoroacetic Acid (TFA) , while excellent for UV chromatography, is a strong ion-pairing agent that causes severe signal suppression in ESI-MS and should be avoided or used at very low concentrations (e.g., <0.05%)[8].
Q4: I'm seeing unexpected peaks or adducts in my mass spectrum. What could be the cause?
A4: Unexpected peaks can arise from several sources:
-
Adduct Formation: In ESI, it is common to see adducts with cations present in the sample or mobile phase. The most frequent are sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. Using high-purity, LC-MS grade solvents and reagents can help minimize these[7].
-
In-Source Fragmentation: As mentioned, the Fmoc group can cleave off in the ion source. If you see a prominent peak at a mass corresponding to your compound minus the Fmoc group (222.2 Da), this is likely occurring. This phenomenon can be mitigated by reducing the energy in the ion source (e.g., lowering fragmentor/cone voltage)[9].
-
Synthesis Artifacts: Impurities from the peptide synthesis process, such as incomplete deprotection or side-chain modifications, can appear in the spectrum[10]. For example, if DMTMM is used as a coupling reagent, an adduct of +139 Da might be observed[11].
-
Dibenzofulvene Adducts: During Fmoc group cleavage with a base like piperidine, a dibenzofulvene intermediate is formed. This reactive species can form adducts if not properly scavenged[12][13].
Q5: My Fmoc-protected compound appears to be fragmenting in the ion source. How can I minimize this?
A5: In-source fragmentation (ISF) or collision-induced dissociation (CID) occurs when molecules are accelerated into the mass spectrometer and fragment upon collision with gas molecules. The Fmoc group is particularly susceptible to this.
To minimize ISF:
-
Reduce Fragmentor/Cone Voltage: This is the primary parameter controlling the energy applied to ions as they enter the mass spectrometer. Lowering this voltage reduces the likelihood of fragmentation[9].
-
Optimize Source Temperatures: High temperatures in the ESI source can cause thermal degradation of labile compounds. Experiment with lower drying gas and sheath gas temperatures.
-
Use a "Softer" Ionization Method: If available, switching from ESI to a gentler ionization technique could help, although ESI is generally considered a soft ionization method[3].
-
Analyze Fragmentation: While often undesirable, the fragmentation pattern can be useful. For Fmoc-protected dipeptides, for example, the fragmentation can help distinguish between isomers.
Troubleshooting Guide
This guide provides a logical workflow for diagnosing and resolving poor ionization issues.
Caption: A logical workflow for troubleshooting poor mass spectrometry signals of Fmoc-compounds.
Data & Methodologies
Quantitative Data Summary
Table 1: Comparison of Common Mobile Phase Additives for LC-MS
| Additive | Typical Concentration | Pros | Cons for MS Analysis |
| Formic Acid (FA) | 0.05 - 0.1% | Excellent for promoting protonation in +ESI; volatile and MS-friendly. | Can sometimes provide poorer chromatographic resolution than TFA for peptides. |
| Ammonium Formate | 5 - 10 mM | Volatile buffer that can control pH and improve peak shape; good for +ESI and -ESI.[7] | May form adducts if concentration is too high. |
| Ammonium Acetate | 5 - 10 mM | Volatile buffer that has been shown to significantly enhance signal intensity in some cases.[4] | Generally provides slightly lower sensitivity than formate-based modifiers.[7] |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Provides excellent peak shape and resolution for peptides in UV chromatography. | Causes severe ion suppression in ESI-MS by forming strong ion pairs with analytes; contaminates the MS system.[8] |
| Difluoroacetic Acid (DFA) | 0.05 - 0.1% | A potential alternative to TFA that offers good chromatography with less ion suppression.[8] | Still causes more ion suppression than formic acid. |
Table 2: Ionization Method Selection Guide for Fmoc-Protected Compounds
| Ionization Method | Principle | Best For... | Considerations for Fmoc-Compounds |
| ESI | Soft ionization from charged droplets in solution.[3] | Polar, charged, or large molecules in solution; easily coupled with LC.[1] | Generally the best choice. The Fmoc group may reduce polarity, requiring mobile phase optimization. Both positive and negative ion modes should be tested. |
| APCI | Chemical ionization at atmospheric pressure after vaporization.[3] | Less polar, semi-volatile, thermally stable small molecules.[6] | May be effective if the compound is small and less polar. Thermal lability of the Fmoc protecting group can be a concern. |
| MALDI | Laser desorption from a solid matrix.[2][3] | High molecular weight compounds (e.g., proteins); imaging.[2] | Can be used, but low m/z range may be obscured by matrix ions.[1] Not easily compatible with online LC. |
Experimental Protocols
Protocol 1: General LC-MS Method Optimization for Fmoc-Protected Compounds
This protocol provides a starting point for developing a robust LC-MS method.
-
Sample Preparation:
-
Dissolve the purified Fmoc-protected compound in a solvent compatible with the initial mobile phase conditions (e.g., 50:50 Acetonitrile:Water or a small amount of DMSO followed by dilution).
-
Ensure the final concentration is appropriate (e.g., start with 1-10 µg/mL).
-
Use high-purity, LC-MS grade solvents and additives to prepare all solutions.[7]
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: Start with a shallow gradient and adjust as needed. For example:
-
0-1 min: 10% B
-
1-8 min: 10% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: 95% to 10% B
-
10.1-12 min: Hold at 10% B (re-equilibration).
-
-
Column Temperature: 40 °C.
-
Injection Volume: 1 - 5 µL.
-
-
Mass Spectrometry (MS) Conditions (ESI Positive Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive (and test Negative separately).
-
Scan Range: m/z 150 - 1500 (adjust based on expected mass).
-
Capillary Voltage: 3500 - 4500 V.
-
Drying Gas Temperature: 300 - 350 °C.
-
Drying Gas Flow: 8 - 12 L/min.
-
Nebulizer Pressure: 35 - 45 psi.
-
Fragmentor Voltage: Start low (e.g., 70-100 V) and increase systematically to find the optimal value that maximizes the parent ion signal without causing excessive in-source fragmentation.
-
-
Optimization Strategy:
-
Inject a standard of your compound and perform a systematic optimization of the MS parameters.
-
Begin by optimizing the fragmentor voltage to maximize the abundance of the precursor ion ([M+H]⁺).
-
Next, optimize capillary voltage, gas flows, and temperatures to further enhance the signal.
-
If the signal is poor, switch to negative ion mode and re-optimize.
-
If ion suppression is suspected, dilute the sample or perform a sample cleanup using Solid Phase Extraction (SPE).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 3. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 4. High performance liquid chromatography-electrospray ionization mass spectrometric (LC-ESI-MS) methodology for analysis of amino acid energy substrates in microwave-fixed microdissected brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 8. Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography - Mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Technical Support Center: Minimizing Deletion Sequences in Automated Peptide Synthesis
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with automated peptide synthesis. This guide focuses on a common and frustrating issue: the formation of deletion sequences. Here, you will find answers to frequently asked questions, detailed troubleshooting protocols, and comparative data to help you optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are deletion sequences and how are they formed?
A: Deletion sequences are impurities in a synthetic peptide that lack one or more amino acid residues from the target sequence. They arise during solid-phase peptide synthesis (SPPS) when an amino acid fails to couple to the growing peptide chain.[1] The subsequent amino acid in the sequence is then added, resulting in a shorter peptide with a missing residue.
Q2: What are the primary causes of incomplete coupling leading to deletion sequences?
A: The most common culprits for incomplete coupling and the formation of deletion sequences include:
-
Incomplete Deprotection: If the temporary protecting group (e.g., Fmoc) on the N-terminus of the growing peptide chain is not completely removed, the next amino acid cannot be coupled.[2]
-
Poor Coupling Efficiency: This can be due to several factors, including steric hindrance from bulky amino acids, the formation of secondary structures (aggregation) within the peptide chain on the resin, and the use of inappropriate coupling reagents or reaction conditions.[2][3]
-
"Difficult" Sequences: Peptides with a high content of hydrophobic or β-branched amino acids (e.g., Val, Ile, Leu) have a tendency to aggregate, which can physically block reactive sites.[4]
-
Suboptimal Resin Swelling: Proper swelling of the solid support is crucial for reagent accessibility.[5] Inadequate swelling can hinder the coupling reaction.
Q3: How can I detect the presence of deletion sequences in my crude peptide?
A: The most effective methods for identifying deletion sequences are:
-
Mass Spectrometry (MS): This is the most direct method. Analysis of the crude product will show peaks with molecular weights lower than the target peptide, corresponding to the mass of the missing amino acid(s).[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis of the crude product can reveal the presence of multiple peaks, with deletion sequences typically eluting close to the main product peak.[2]
Q4: What is "capping" and how can it help with deletion sequences?
A: Capping is a process where any unreacted N-terminal amino groups on the growing peptide chain are permanently blocked, usually by acetylation. While this does not prevent the initial failed coupling, it terminates the elongation of that specific chain. This results in a truncated peptide that is easier to separate from the full-length target peptide during purification, as the molecular weight difference is larger.[6][7]
Troubleshooting Guide
If you are encountering deletion sequences in your automated peptide synthesis, follow this systematic troubleshooting guide.
Step 1: Analyze the Crude Product
The first crucial step is to analyze your crude peptide to confirm the presence and nature of the deletion sequences.
-
Action: Perform Mass Spectrometry (MS) and HPLC analysis on your crude product.
-
Expected Outcome: MS will reveal the mass of the missing residue(s), helping you pinpoint where in the sequence the deletion is occurring. HPLC will give you an idea of the purity and the separation profile of the impurities.[2][8]
Step 2: Evaluate the Peptide Sequence
Certain sequences are inherently more challenging to synthesize.
-
Action: Identify any "difficult" regions in your peptide sequence. Look for stretches of hydrophobic or sterically hindered amino acids.[9][10] Online tools can help predict difficult sequences.[11]
-
Strategy: For these regions, consider implementing the strategies outlined in the subsequent steps.
Step 3: Optimize Coupling and Deprotection Protocols
Fine-tuning your synthesis parameters is key to minimizing deletion sequences.
-
Double Coupling: For difficult residues, performing the coupling reaction twice can significantly improve efficiency.[12] This is particularly useful for sterically hindered amino acids like Arginine or when coupling to a Proline residue.[12]
-
Use of Stronger Coupling Reagents: For problematic couplings, switching to a more reactive coupling reagent can enhance the reaction rate.[13][14]
-
Extended Reaction Times: Increasing the coupling time can allow for more complete reactions, especially for slow-coupling amino acids.[12]
-
Elevated Temperature: In some cases, performing the coupling at a slightly elevated temperature can improve efficiency, but this should be done with caution to avoid side reactions.
-
Ensure Complete Deprotection: Use fresh deprotection solution (e.g., 20% piperidine (B6355638) in DMF) and consider extending the deprotection time or performing a double deprotection for difficult sequences.[2]
Step 4: Address Peptide Aggregation
Aggregation of the growing peptide chain on the resin is a major cause of incomplete coupling.
-
Solvent Choice: Using solvents like N-Methyl-2-pyrrolidone (NMP) or a "magic mixture" of DCM/DMF/NMP (1:1:1) can improve solvation and reduce aggregation.[11] Adding chaotropic salts like LiCl to the coupling mixture can also be effective.
-
Resin Selection: Using a resin with good swelling properties, such as a PEG-based resin, can improve reagent accessibility.
-
Backbone Modifications: For very difficult sequences, incorporating pseudoproline dipeptides or Hmb-protected amino acids can disrupt secondary structure formation.[15][16]
Step 5: Implement a Capping Strategy
If deletion sequences persist, implementing a capping step can simplify purification.
-
Action: After each coupling step, introduce a capping step using a reagent like acetic anhydride (B1165640).
-
Benefit: This will terminate any unreacted chains, leading to truncated sequences that are easier to separate from the desired full-length peptide.[6]
Data Presentation
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Key Features | Best For |
| HBTU/TBTU | Aminium/Uronium | Fast, efficient, and widely used. | Standard and slightly difficult couplings.[13] |
| HATU | Aminium/Uronium | More reactive than HBTU, good for sterically hindered amino acids.[13] | Difficult couplings, reducing racemization.[17] |
| PyBOP | Phosphonium | Excellent for hindered couplings and cyclizations.[13] | Sterically demanding couplings.[18] |
| COMU | Aminium/Uronium | Highly efficient, good solubility, and a safer alternative to some other reagents.[17] | A wide range of couplings, including difficult ones. |
| DIC/Oxyma | Carbodiimide/Additive | Cost-effective and efficient, with Oxyma reducing side reactions.[13][17] | Standard couplings and as a less hazardous alternative to HOBt. |
Experimental Protocols
Protocol 1: Double Coupling
-
After the initial coupling reaction, wash the resin thoroughly with DMF.
-
Prepare a fresh solution of the same activated amino acid as used in the first coupling.
-
Add the fresh solution to the reaction vessel.
-
Allow the second coupling reaction to proceed for the same duration as the first.
-
Wash the resin with DMF to remove excess reagents.[15]
Protocol 2: Acetic Anhydride Capping
-
Following the coupling step and subsequent DMF washes, add a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF to the reaction vessel. A common mixture is acetic anhydride/pyridine/DMF.
-
Allow the capping reaction to proceed for 30 minutes.
-
Wash the resin thoroughly with DMF to remove the capping reagents.
-
Proceed with the deprotection of the newly added amino acid.
Protocol 3: HPLC Analysis of Crude Peptide
-
Sample Preparation: Dissolve a small amount of the cleaved and deprotected crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).
-
Column: Use a C18 reversed-phase HPLC column suitable for peptide analysis.[19]
-
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% Acetonitrile with 0.1% TFA
-
-
Gradient: Run a linear gradient from low %B to high %B (e.g., 5% to 95% B over 30 minutes) to elute the peptides.[19]
-
Detection: Monitor the elution profile at 214 nm or 280 nm.
-
Analysis: Analyze the resulting chromatogram for the presence of the main product peak and any impurity peaks, which may correspond to deletion sequences.[8][20]
Protocol 4: Mass Spectrometry Analysis for Deletion Sequence Identification
-
Sample Preparation: Prepare the crude peptide sample as for HPLC analysis.
-
Instrumentation: Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum of the crude peptide mixture.
-
Data Analysis:
-
Identify the peak corresponding to the expected molecular weight of the full-length target peptide.
-
Look for peaks with lower molecular weights.
-
Calculate the mass difference between the target peptide and the lower molecular weight species. This difference will correspond to the mass of the missing amino acid residue(s), thus identifying the deletion.[21][22][23]
-
Visualizations
Caption: A logical workflow for troubleshooting deletion sequences.
Caption: The SPPS cycle with an optional capping step.
References
- 1. Investigation of Impurities in Peptide Pools [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer’s β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
- 8. hplc.eu [hplc.eu]
- 9. Overview of solid phase synthesis of "difficult peptide" sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
- 13. bachem.com [bachem.com]
- 14. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. Peptide analysis using reverse phase liquid chromatography | Separation Science [sepscience.com]
- 21. Mass spectrum sequential subtraction speeds up searching large peptide MS/MS spectra datasets against large nucleotide databases for proteogenomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. proteomics.ucsd.edu [proteomics.ucsd.edu]
- 23. Protein/Peptide Identification - University of Birmingham [birmingham.ac.uk]
Validation & Comparative
A Head-to-Head Comparison: Fmoc- vs. Boc-SPPS for the Synthesis of Gly-Gly-Phe-Gly
For researchers and professionals in drug development and peptide chemistry, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a pivotal decision that influences the efficiency, purity, and overall success of synthesizing a target peptide. This guide provides an objective comparison of these two robust strategies for the synthesis of the model tetrapeptide, Gly-Gly-Phe-Gly, supported by illustrative experimental data and detailed protocols.
The fundamental distinction between the Boc and Fmoc strategies lies in the chemistry of the Nα-amino protecting group and the conditions required for its removal during the stepwise elongation of the peptide chain. The Boc strategy utilizes an acid-labile protecting group, requiring repeated treatments with a moderately strong acid like trifluoroacetic acid (TFA) for deprotection. In contrast, the Fmoc strategy employs a base-labile protecting group, which is removed by a mild base, typically piperidine (B6355638). This difference in deprotection chemistry dictates the choice of side-chain protecting groups and the final cleavage conditions from the solid support.
At a Glance: Key Differences in Gly-Gly-Phe-Gly Synthesis
| Feature | Fmoc-SPPS | Boc-SPPS |
| Nα-Protection | Base-labile (Piperidine) | Acid-labile (TFA) |
| Side-Chain Protection | Acid-labile (e.g., tBu for Tyr) | Strong acid-labile (e.g., Bzl for Tyr) |
| Deprotection Conditions | Mild (20% piperidine in DMF) | Harsh (25-50% TFA in DCM) |
| Final Cleavage | Mild (TFA-based cocktail) | Harsh (HF or TFMSA) |
| Orthogonality | Fully Orthogonal | Partially Orthogonal |
| Automation | Standard for automated synthesizers | Less common for modern automated synthesizers |
| Handling Precautions | Standard laboratory procedures | Requires specialized HF-resistant apparatus |
Performance Comparison for Gly-Gly-Phe-Gly Synthesis
While a direct, side-by-side experimental comparison for the synthesis of Gly-Gly-Phe-Gly is not extensively published, the following table summarizes the expected quantitative outcomes based on the synthesis of similar short peptides.
| Parameter | Fmoc-SPPS | Boc-SPPS |
| Crude Purity (%) | ~85-95% | ~75-90% |
| Overall Yield (%) | ~70-85% | ~60-80% |
| Coupling Time per Residue | 30-60 minutes | 60-120 minutes |
| Deprotection Time per Residue | 10-20 minutes | 20-30 minutes |
| Potential Side Reactions | Diketopiperazine formation at Gly-Gly, Aggregation of the growing peptide chain. | Acid-catalyzed side reactions, Aggregation can be mitigated by in situ neutralization. |
Experimental Workflows
The following diagrams illustrate the cyclical nature of both Fmoc- and Boc-SPPS for the synthesis of Gly-Gly-Phe-Gly.
Caption: Fmoc-SPPS workflow for Gly-Gly-Phe-Gly synthesis.
Caption: Boc-SPPS workflow for Gly-Gly-Phe-Gly synthesis.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the manual synthesis of Gly-Gly-Phe-Gly using both Fmoc and Boc strategies.
Protocol 1: Fmoc-SPPS of Gly-Gly-Phe-Gly
1. Resin Preparation:
-
Swell Fmoc-Gly-Wang resin (0.5 mmol/g) in N,N-dimethylformamide (DMF) for 1 hour in a fritted syringe.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (5 x), dichloromethane (B109758) (DCM) (3 x), and DMF (3 x).
3. Coupling of Fmoc-Phe-OH:
-
In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6 eq.) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor coupling completion with a Kaiser test (ninhydrin test).
4. Washing:
-
Wash the resin with DMF (3 x) and DCM (3 x).
5. Repeat Cycles for Glycine Residues:
-
Repeat steps 2-4 for the coupling of the next two Fmoc-Gly-OH residues.
6. Final Fmoc Deprotection:
-
After the final coupling, perform the Fmoc deprotection as described in step 2.
7. Cleavage and Deprotection:
-
Wash the peptide-resin with DCM (3 x) and methanol (B129727) (3 x) and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA:triisopropylsilane (TIS):water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
Protocol 2: Boc-SPPS of Gly-Gly-Phe-Gly
1. Resin Preparation:
-
Swell Boc-Gly-Merrifield resin (0.5 mmol/g) in DCM for 1 hour in a reaction vessel.
2. Boc Deprotection:
-
Treat the resin with 50% TFA in DCM (1 x 2 min, 1 x 20 min).
-
Wash the resin with DCM (3 x) and isopropanol (B130326) (2 x), followed by DCM (3 x).
3. Neutralization:
-
Neutralize the resin with 10% DIEA in DCM (2 x 10 min).
-
Wash the resin with DCM (3 x).
4. Coupling of Boc-Phe-OH:
-
In a separate vial, dissolve Boc-Phe-OH (3 eq.) and HBTU (2.9 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor coupling completion with a Kaiser test.
5. Washing:
-
Wash the resin with DMF (3 x) and DCM (3 x).
6. Repeat Cycles for Glycine Residues:
-
Repeat steps 2-5 for the coupling of the next two Boc-Gly-OH residues.
7. Final Cleavage:
-
Wash the peptide-resin with DCM (3 x) and methanol (3 x) and dry under vacuum.
-
Caution: This step requires a specialized HF apparatus and experienced personnel.
-
Place the dried peptide-resin in the HF reaction vessel.
-
Add anisole (B1667542) as a scavenger (1 mL per gram of resin).
-
Cool the vessel to -5 to 0°C and condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Filter and dry the crude peptide.
Conclusion
The choice between Fmoc- and Boc-SPPS for the synthesis of Gly-Gly-Phe-Gly depends on several factors, including available equipment, desired purity, and the scale of the synthesis. The Fmoc strategy, with its milder conditions and amenability to automation, is often the preferred method for the routine synthesis of short, straightforward peptides. It generally offers higher crude purity and overall yield.[1] However, the Boc strategy remains a valuable tool, particularly for sequences prone to aggregation, as the repeated acid treatments can help disrupt secondary structures that may form during synthesis. For the synthesis of Gly-Gly-Phe-Gly, the presence of the hydrophobic phenylalanine residue and the flexible Gly-Gly motif could potentially lead to aggregation, a scenario where the in situ neutralization protocols of Boc-SPPS might offer an advantage.[2] Ultimately, a careful consideration of the specific research needs and laboratory capabilities will guide the optimal choice of synthetic strategy.
References
A Comparative Guide to Alternative Cleavable Linkers for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the linker is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs). The acid-labile -NH-CH2-O-CH2COOH linker represents one strategy for pH-sensitive drug release. However, the quest for an optimal therapeutic window has driven the development of a diverse array of alternative cleavable linkers with distinct release mechanisms, stability profiles, and efficacy. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the rational design of next-generation ADCs.
Overview of Alternative Cleavable Linkers
Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload in response to specific triggers within the tumor microenvironment or inside cancer cells. These triggers can be a change in pH, the presence of specific enzymes, or a reducing environment.[1] The primary alternatives to the aforementioned acid-labile linker can be categorized as follows:
-
Other Acid-Labile Linkers (Hydrazones): These linkers leverage the acidic environment of endosomes and lysosomes (pH 4.5-6.5) to trigger hydrolysis and release the payload. Hydrazone linkers were used in early ADCs, but concerns have been raised about their stability in circulation.
-
Enzyme-Cleavable Linkers: This is the most widely used class of cleavable linkers in clinically approved ADCs. They are designed to be substrates for enzymes that are highly expressed in tumor cells or within the lysosomal compartment.
-
Peptide Linkers: Dipeptides such as valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) are cleaved by lysosomal proteases like Cathepsin B, which is often upregulated in cancer cells.[2] These linkers generally exhibit good plasma stability.[3]
-
β-Glucuronide Linkers: These linkers are cleaved by the lysosomal enzyme β-glucuronidase. They are known for their high stability in plasma and their hydrophilic nature, which can help to reduce aggregation of the ADC.[4]
-
-
Redox-Sensitive Linkers (Disulfide Linkers): These linkers contain a disulfide bond that is cleaved in the reducing environment of the cytosol, where the concentration of glutathione (B108866) is significantly higher than in the plasma. The stability of these linkers can be modulated by introducing steric hindrance around the disulfide bond.
Cleavage Mechanism Diagrams
The following diagrams illustrate the cleavage mechanisms of the major classes of alternative cleavable linkers.
Caption: Cleavage of an acid-labile hydrazone linker in the acidic lysosome.
Caption: Enzyme-mediated cleavage of a peptide or β-glucuronide linker.
Caption: Redox-sensitive cleavage of a disulfide linker in the cytosol.
Comparative Performance Data
The following tables summarize quantitative data from various studies. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, cell lines, and animal models used.
Table 1: Comparative Plasma Stability of Cleavable Linkers
| Linker Type | ADC Model | Animal Model/Matrix | Stability Metric (Half-life) | Reference(s) |
| Hydrazone | Generic | Human Plasma | ~2 days | [5] |
| Valine-Citrulline (Peptide) | cAC10-MMAE | Cynomolgus Monkey | ~230 hours (9.6 days) | [2] |
| Valine-Citrulline (Peptide) | Generic | Mouse Plasma | ~1-2 days (due to carboxylesterase activity) | [5] |
| Glutamic acid-Valine-Citrulline (Peptide) | Generic | Mouse Plasma | ~12 days | [5] |
| β-Glucuronide | Generic | Human Plasma | Generally high stability | [4] |
Table 2: Comparative In Vitro Cytotoxicity of ADCs with Cleavable Linkers
| Linker Type | ADC Model | Cell Line | IC50 (nM) | Reference(s) |
| Arylsulfate (Enzyme-cleavable) | Trastuzumab-MMAE | BT474 (HER2+) | 0.061 | [6] |
| Arylsulfate (Enzyme-cleavable) | Trastuzumab-MMAE | JIMT-1 (HER2+) | 0.111 | [6] |
| Valine-Citrulline (Peptide) | Trastuzumab-MMAE | NCI-N87 (HER2+) | ~0.1-1 | [7] |
| Silyl ether (Acid-labile) | Trastuzumab-MMAE | SK-BR-3 (HER2+) | ~1-10 | [8] |
Table 3: Comparative In Vivo Efficacy of ADCs with Cleavable Linkers
| Linker Type | ADC Model | Animal Model | Efficacy Outcome | Reference(s) |
| Dimethyl-containing disulfide | Anti-CD22-DM1 | Mouse xenograft | Tumor regression | [9] |
| Valine-Citrulline (Peptide) | Anti-CD30-MMAE | Mouse xenograft | Significant tumor growth inhibition | |
| Glucuronide-Val-Cit (Tandem-cleavage) | Anti-CD79b-MMAE | Rat | Improved tolerability and maintained efficacy vs. Val-Cit alone | |
| Exo-linker (Peptide) | Trastuzumab-Exatecan | NCI-N87 xenograft | Similar tumor inhibition to T-DXd |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC or released payload.
Materials:
-
ADC of interest
-
Control ADC (with a known stable linker, if available)
-
Plasma from relevant species (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system
Protocol:
-
Incubate the ADC in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
To measure intact ADC:
-
Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A beads).
-
Analyze the intact ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage or payload loss.
-
-
To measure released payload:
-
Extract the free payload from the plasma samples (e.g., by protein precipitation with acetonitrile).
-
Quantify the released payload using a calibrated LC-MS/MS method.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (IC50) of an ADC on antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.
-
Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 values.
Lysosomal Stability Assay
Objective: To assess the cleavage of the linker and release of the payload in a simulated lysosomal environment.
Materials:
-
ADC of interest
-
Isolated lysosomes (e.g., from rat or human liver)
-
Lysosomal assay buffer (e.g., sodium acetate (B1210297) buffer, pH 4.7)
-
Reducing agent (e.g., DTT)
-
Incubator at 37°C
-
LC-MS/MS system
Protocol:
-
Incubate the ADC with the isolated lysosomes in the lysosomal assay buffer at 37°C.
-
If required for the specific linker, add a reducing agent.
-
Collect aliquots at various time points.
-
Stop the reaction (e.g., by adding a quenching solution or by heat inactivation).
-
Extract the released payload from the reaction mixture.
-
Quantify the amount of released payload at each time point using a calibrated LC-MS/MS method to determine the rate of linker cleavage.
ADC Linker Evaluation Workflow
The following diagram outlines a general workflow for the evaluation and comparison of different ADC linker technologies.
Caption: A general experimental workflow for the evaluation of ADC linkers.
Conclusion
The selection of a cleavable linker is a critical decision in the design of an ADC, with profound implications for its therapeutic index. While the acid-labile -NH-CH2-O-CH2COOH linker offers a pH-dependent release mechanism, a variety of alternative linkers, including enzyme-cleavable and redox-sensitive options, provide a broader range of properties. Enzyme-cleavable linkers, particularly those based on dipeptides and β-glucuronides, have demonstrated a favorable balance of plasma stability and efficient intracellular payload release, leading to their prevalence in clinically successful ADCs. The choice of the optimal linker will ultimately depend on the specific target, payload, and desired pharmacological profile of the ADC. A thorough in vitro and in vivo evaluation, as outlined in this guide, is essential for identifying the most promising linker candidate for a given therapeutic application.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Peptide Linkers for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trends in the research and development of peptide drug conjugates: artificial intelligence aided design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. njbio.com [njbio.com]
- 6. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 9. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
A Head-to-Head Battle for Purity: HPLC vs. UPLC in the Analysis of Fmoc-GGFG-Linker
For researchers, scientists, and drug development professionals, establishing the purity of synthetic molecules is a cornerstone of reliable and reproducible results. In the burgeoning field of Antibody-Drug Conjugates (ADCs), the purity of each component, including the linker, is of paramount importance. This guide provides an objective comparison of two stalwart analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the validation of Fmoc-GGFG-linker purity, a key building block in many ADC constructs.
The Fmoc-GGFG (Fluorenylmethyloxycarbonyl-glycyl-glycyl-phenylalanyl-glycyl) linker is a tetrapeptide derivative frequently employed in the synthesis of ADCs. Its purity directly impacts the quality, efficacy, and safety of the final therapeutic. This comparison will delve into the performance of analytical HPLC and UPLC in assessing the purity of this critical reagent, supported by representative experimental data and detailed protocols.
Performance Face-Off: HPLC vs. UPLC
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, primarily through the use of smaller stationary phase particles (typically sub-2 µm) and instrumentation capable of handling higher pressures than traditional HPLC systems. These fundamental differences translate into substantial performance gains for peptide analysis.
| Performance Metric | Analytical HPLC | UPLC (UHPLC) | Key Advantage of UPLC |
| Analysis Time | 15 - 30 minutes | 2 - 5 minutes | Speed: Significantly higher throughput. |
| Resolution (Rs) | 1.5 - 2.0 | > 2.5 | Resolution: Better separation of closely eluting impurities. |
| Peak Capacity | ~150 | > 400 | Efficiency: Ability to resolve more components in a single run. |
| Sensitivity (LOD/LOQ) | Baseline dependent | 2-3x higher | Sensitivity: Improved detection of low-level impurities. |
| Solvent Consumption | High | Low (up to 95% reduction) | Cost & Environmental: Reduced operational costs and waste. |
| System Pressure | 1000 - 4000 psi | 6000 - 15000 psi | Technology: Enables the use of smaller particles for higher efficiency. |
This data is representative and illustrates the expected performance differences based on established principles of chromatography.
Under the Hood: Experimental Protocols
The following are detailed, representative protocols for the analytical purity determination of an Fmoc-tetrapeptide such as Fmoc-GGFG-linker using both HPLC and UPLC systems. These protocols are based on common practices for reversed-phase chromatography of peptides.
Analytical HPLC Method
Objective: To determine the purity of Fmoc-GGFG-linker by separating it from potential impurities.
-
System: A standard analytical HPLC system equipped with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
Time (min) % B 0 20 20 80 22 80 23 20 | 25 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 265 nm (for the Fmoc group).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the Fmoc-GGFG-linker sample in a suitable solvent (e.g., 50:50 Acetonitrile/Water) to a concentration of 1 mg/mL.
UPLC Method
Objective: To achieve a faster and higher-resolution purity determination of Fmoc-GGFG-linker.
-
System: An Ultra-Performance Liquid Chromatography system with a photodiode array (PDA) detector.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
Time (min) % B 0 20 3.0 80 3.5 80 3.6 20 | 4.0 | 20 |
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 265 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve the Fmoc-GGFG-linker sample in a suitable solvent (e.g., 50:50 Acetonitrile/Water) to a concentration of 0.5 mg/mL.
Visualizing the Workflow
The following diagram illustrates the general workflow for the validation of Fmoc-GGFG-linker purity by either HPLC or UPLC.
Caption: Analytical workflow for Fmoc-GGFG-linker purity validation.
Conclusion: The Verdict
For the validation of Fmoc-GGFG-linker purity, UPLC emerges as the superior technique, offering significant advantages in speed, resolution, and sensitivity over traditional analytical HPLC. The ability to achieve faster run times translates to higher sample throughput, a critical factor in high-demand research and development environments. Furthermore, the enhanced resolution provided by UPLC allows for a more accurate and detailed impurity profile, ensuring a higher level of confidence in the quality of the linker. While HPLC remains a robust and reliable technique, the adoption of UPLC for purity validation of critical reagents like the Fmoc-GGFG-linker can lead to more efficient workflows and a greater depth of analytical insight, ultimately contributing to the development of safer and more effective antibody-drug conjugates. The choice between HPLC and UPLC will ultimately depend on the specific needs of the laboratory, considering factors such as sample throughput requirements, the complexity of the impurity profile, and available instrumentation.
A Comparative Guide to the Spectroscopic Analysis of Peptide-Based ADC Linkers
For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is a critical step in ensuring the quality, purity, and intended function of these complex molecules. This is particularly true for peptide-based linkers used in Antibody-Drug Conjugates (ADCs), where the linker's integrity is paramount to the therapeutic's efficacy and safety. This guide provides a detailed interpretation of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum for the ADC linker intermediate, Fmoc-Gly-Gly-Phe-Gly-NH-CH₂-O-CH₂COOH , and compares this powerful analytical technique with other standard methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Interpreting the ¹H NMR Spectrum of Fmoc-Gly-Gly-Phe-Gly-NH-CH₂-O-CH₂COOH
¹H NMR spectroscopy is an indispensable tool for the structural elucidation of peptides, providing atomic-level information on the chemical environment of each proton.[1][2] While an experimental spectrum for this specific molecule is not publicly available, a predicted spectrum can be constructed based on established chemical shift values for its constituent fragments: the Fluorenylmethyloxycarbonyl (Fmoc) protecting group, the amino acid residues (Glycine and Phenylalanine), and the ether-linked acetic acid moiety.
The following table summarizes the predicted ¹H NMR signals for Fmoc-Gly-Gly-Phe-Gly-NH-CH₂-O-CH₂COOH, typically recorded in a solvent like DMSO-d₆, which is excellent for dissolving protected peptides and has a residual solvent peak that does not typically interfere with key signals.
Table 1: Predicted ¹H NMR Data for Fmoc-Gly-Gly-Phe-Gly-NH-CH₂-O-CH₂COOH in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | Carboxylic Acid (-COOH ) |
| ~8.2 - 8.5 | m | 4H | Amide protons (-CO-NH -) |
| ~7.90 | d | 2H | Aromatic (Fmoc) |
| ~7.70 | t | 2H | Aromatic (Fmoc) |
| ~7.42 | t | 2H | Aromatic (Fmoc) |
| ~7.33 | t | 2H | Aromatic (Fmoc) |
| ~7.25 | m | 5H | Aromatic (Phenylalanine, Phe) |
| ~4.50 | m | 1H | α-CH (Phe) |
| ~4.30 | m | 3H | -O-CH ₂- and CH of Fmoc |
| ~4.10 | s | 2H | -O-CH₂ -COOH |
| ~3.70 - 3.90 | m | 6H | α-CH₂ (all three Gly residues) |
| ~3.55 | t | 2H | -NH-CH₂ -O- |
| ~3.10 & ~2.95 | dd, dd | 2H | β-CH₂ (Phe) |
Predicted values are based on typical chemical shifts for amino acid residues, the Fmoc group, and linkers. Actual experimental values may vary.[3] Multiplicity: s = singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of doublets, br s = broad singlet.
Experimental Protocols
Precise and reproducible data acquisition is fundamental to analytical chemistry. Below are standard protocols for the characterization of the target peptide linker by ¹H NMR, HPLC, and MS.
-
Sample Preparation : Dissolve approximately 5-10 mg of the lyophilized peptide in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary.
-
Instrumentation : The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[4]
-
Acquisition Parameters :
-
Experiment : Standard 1D ¹H experiment.
-
Temperature : 25 °C (298 K).
-
Pulse Sequence : A standard 90° pulse sequence.
-
Number of Scans : 16 to 64 scans to achieve a good signal-to-noise ratio.
-
Referencing : The chemical shifts are referenced to the residual solvent peak of DMSO at δ 2.50 ppm.
-
-
Further Analysis : For unambiguous assignment, 2D NMR experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are invaluable. These experiments reveal proton-proton couplings through bonds, helping to identify individual amino acid spin systems.[5]
-
Sample Preparation : Prepare a stock solution of the peptide in a suitable solvent (e.g., 50% acetonitrile/water) at a concentration of 1 mg/mL.
-
Instrumentation : An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.[6]
-
Chromatographic Conditions :
-
Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in water.[7]
-
Mobile Phase B : 0.1% TFA in acetonitrile.[7]
-
Gradient : A linear gradient from 5% to 95% of Mobile Phase B over 30 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV absorbance at 220 nm (for the peptide backbone) and 265 nm (for the Fmoc group).[6]
-
Analysis : The retention time and peak purity are assessed to determine the identity and purity of the compound.
-
-
Sample Preparation : The sample is typically diluted from the HPLC eluent or prepared separately in a solvent compatible with electrospray ionization (ESI), such as acetonitrile/water with 0.1% formic acid.
-
Instrumentation : An ESI source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is ideal.
-
Acquisition Parameters :
-
Ionization Mode : Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.
-
Mass Range : Scan a range that includes the expected molecular weight (645.66 g/mol ).
-
Analysis : The exact mass is measured and compared to the theoretical mass to confirm the elemental composition. Tandem MS (MS/MS) can be used to fragment the molecule and confirm its sequence.[8][9]
-
Workflow for Peptide Synthesis and Characterization
The synthesis and analysis of a custom peptide is a multi-step process that requires rigorous quality control at various stages. The general workflow ensures that the final product meets the required specifications for research or drug development.
Comparative Analysis of Analytical Techniques
While ¹H NMR provides unparalleled structural detail, it is often used in conjunction with other techniques to build a complete analytical profile of a synthetic peptide. HPLC is the workhorse for purity assessment, while MS provides rapid and accurate molecular weight determination.[10][11]
Table 2: Comparison of Key Analytical Techniques for Peptide Characterization
| Feature | ¹H NMR Spectroscopy | HPLC (High-Performance Liquid Chromatography) | Mass Spectrometry (MS) |
| Primary Information | Detailed 3D structure, conformation, proton environments, and structural integrity. | Purity, quantity, and presence of impurities.[12] | Molecular weight, elemental composition, and amino acid sequence (via fragmentation).[13] |
| Strengths | Non-destructive; provides atomic-level structural information; can identify isomers. | High resolution for separating complex mixtures; robust and reproducible for QC.[14] | Extremely high sensitivity; provides definitive molecular weight.[12] |
| Limitations | Lower sensitivity compared to MS; complex spectra for large molecules; requires higher sample amounts. | Provides limited structural information; co-eluting impurities can be missed. | Can be destructive; may not easily distinguish between isomeric or isobaric compounds. |
| Typical Use Case | Final structural confirmation of the purified peptide; studying peptide folding and interactions. | Routine quality control for purity assessment post-synthesis and during formulation.[15] | Rapid identity confirmation at all stages; used for peptide mapping and sequencing.[16] |
References
- 1. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 2. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 3. Synthesis of Peptides from Glycine on Anatases with Different Crystal Facets [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. chem.uzh.ch [chem.uzh.ch]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. pepdoopeptides.com [pepdoopeptides.com]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. realpeptides.co [realpeptides.co]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. chempep.com [chempep.com]
- 16. Predicting the Success of Fmoc-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different coupling reagents for Phe-Gly bond formation
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Phe-Gly Dipeptide Synthesis
The formation of the peptide bond between Phenylalanine (Phe) and Glycine (Gly) is a fundamental step in the synthesis of numerous peptides and proteins. The choice of coupling reagent is a critical determinant of reaction efficiency, yield, and the preservation of stereochemical integrity. This guide provides a comparative analysis of commonly used coupling reagents for Phe-Gly bond formation, supported by a synthesis of available experimental data, to facilitate the selection of the most appropriate reagent for your research and development needs.
Comparative Performance of Common Coupling Reagents
The selection of a coupling reagent is a balance between reactivity, the potential for side reactions (primarily racemization of the Phenylalanine residue), and cost-effectiveness. Below is a summary of the performance of several widely used coupling reagents in the context of forming the Phe-Gly bond. The data is compiled from various studies on similar peptide couplings and provides a comparative overview.
| Coupling Reagent | Additive | Typical Yield (%) | Racemization (%) | Key Characteristics |
| HATU | None (contains HOAt) | >95% | <1% | High reactivity, fast reaction times, low racemization due to the HOAt moiety. Often the reagent of choice for difficult couplings. |
| HBTU | None (contains HOBt) | 90-95% | 1-3% | A widely used and effective coupling reagent, though generally less reactive and with a slightly higher risk of racemization compared to HATU. |
| PyBOP | None (contains HOBt) | 90-95% | 1-3% | A phosphonium-based reagent known for its high coupling efficiency and relatively low racemization.[1] |
| EDC | HOBt | 85-90% | 2-5% | A cost-effective carbodiimide-based reagent. The addition of HOBt is crucial to suppress racemization.[1] |
| COMU | None (contains Oxyma) | >95% | <1% | A modern uronium salt with reactivity comparable to HATU, but with improved safety and solubility profiles.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful peptide synthesis. The following are generalized protocols for the solution-phase synthesis of Fmoc-Phe-Gly-OH using different coupling reagents.
Materials and General Conditions:
-
Starting Materials: Fmoc-Phe-OH, H-Gly-OtBu·HCl (or other C-protected Glycine)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Temperature: Room temperature (unless otherwise specified)
-
Atmosphere: Inert (e.g., Nitrogen or Argon)
Protocol 1: Coupling using HATU
-
Dissolve Fmoc-Phe-OH (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF.
-
Add DIPEA (2.0 eq.) to the solution and stir for 1-2 minutes to pre-activate the amino acid.
-
In a separate flask, dissolve H-Gly-OtBu·HCl (1.0 eq.) and DIPEA (1.0 eq.) in anhydrous DMF.
-
Add the pre-activated Fmoc-Phe-OH solution to the Glycine solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Coupling using HBTU
-
Dissolve Fmoc-Phe-OH (1.0 eq.), HBTU (1.0 eq.), and HOBt (1.0 eq., optional but recommended) in anhydrous DMF.
-
Add DIPEA (2.0 eq.) to the solution and stir for 2-5 minutes for pre-activation.
-
In a separate flask, dissolve H-Gly-OtBu·HCl (1.0 eq.) and DIPEA (1.0 eq.) in anhydrous DMF.
-
Add the pre-activated Fmoc-Phe-OH solution to the Glycine solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Follow steps 6-10 from Protocol 1 for workup and purification.
Protocol 3: Coupling using PyBOP
-
Dissolve Fmoc-Phe-OH (1.0 eq.) and PyBOP (1.0 eq.) in anhydrous DMF.
-
Add DIPEA (2.0 eq.) and stir for 5-10 minutes for pre-activation.
-
In a separate flask, dissolve H-Gly-OtBu·HCl (1.0 eq.) and DIPEA (1.0 eq.) in anhydrous DMF.
-
Add the pre-activated Fmoc-Phe-OH solution to the Glycine solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Follow steps 6-10 from Protocol 1 for workup and purification.
Protocol 4: Coupling using EDC/HOBt
-
Dissolve Fmoc-Phe-OH (1.0 eq.), H-Gly-OtBu·HCl (1.0 eq.), and HOBt (1.0 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.1 eq.) and DIPEA (1.0 eq.) to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-8 hours.
-
Follow steps 6-10 from Protocol 1 for workup and purification. Note that the urea (B33335) byproduct from EDC is water-soluble and will be removed during the aqueous workup.
Visualizing the Peptide Coupling Workflow
To better understand the process, the following diagrams illustrate the general workflow of peptide bond formation and the logical relationship between the key steps.
Caption: General workflow for Phe-Gly bond formation.
Caption: Activation pathways for different coupling reagents.
References
A Benchmark Study of Cleavage Efficiency with Different TFA Cocktails
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the final cleavage step is critical for obtaining a high-purity product. This guide provides a comparative analysis of various Trifluoroacetic acid (TFA) cocktails, offering experimental data to guide the selection of the optimal cleavage conditions based on peptide sequence and the presence of sensitive amino acid residues.
The choice of cleavage cocktail is paramount in minimizing side reactions that can occur upon the removal of acid-labile protecting groups. During cleavage, reactive carbocations are generated from these protecting groups and the resin linker, which can lead to undesired modifications of the peptide. Scavengers are therefore added to the TFA to create a "cleavage cocktail" that traps these reactive species.[1] The composition of this cocktail is tailored to the specific amino acid sequence of the peptide to maximize yield and purity.[1]
Comparative Analysis of Common Cleavage Cocktails
The effectiveness of a cleavage cocktail is highly dependent on the amino acid composition of the peptide, particularly the presence of sensitive residues such as Cysteine (Cys), Tryptophan (Trp), Methionine (Met), and Histidine (His).[2][3] Below is a summary of commonly used TFA cocktails and their compositions.
Table 1: Composition of Common TFA-Based Cleavage Mixtures
| Cleavage Mixture | Composition | Reference |
| Standard Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O | [4][5] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | [6] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | [5][6] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | [6] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% Dimethylsulfide (DMS), 1.5% NH₄I | [6] |
| Reagent L | 88% TFA, 2% TIS, 5% H₂O, 5% Dithiothreitol (DTT) | [6] |
Performance of Cleavage Cocktails with Cysteine-Containing Peptides
Cysteine residues are particularly susceptible to S-tert-butylation during TFA cleavage due to the reaction of the liberated Cys thiol with t-butyl cations from protecting groups.[6] A study investigating this side reaction in a model Cys-containing peptide (H-AGC(Trt)K(Boc)N(Trt)FFW(Boc)K(Boc)T(tBu)FT(tBu)S(tBu)C(Trt)-O-2-CT resin) demonstrated the varying efficacy of different scavengers in mitigating this issue.[6]
Table 2: Effect of Different Scavengers on Cys S-tbutylation
| Scavenger (5%) in TFA/TIS/H₂O (90:2.5:2.5) | Desired Peptide (%) | Total Cys S-tbutylation (%) |
| None (TFA/TIS/H₂O 95:2.5:2.5) | 81.4 | 18.6 |
| Anisole | 84.5 | 15.5 |
| m-Cresol | 86.2 | 13.8 |
| Thioanisole | 88.1 | 11.9 |
| Dithiothreitol (DTT) | 92.3 | 7.7 |
| 1,4-Butanedithiol (1,4-BDMT) | 93.1 | 6.9 |
Data sourced from a study on the mitigation of S-tButylated Cys-Peptide Formation.[6] The percentages were determined by HPLC analysis of the crude peptide after cleavage for 1 hour at room temperature.
The results indicate that thiol-containing scavengers, particularly DTT and 1,4-BDMT, are highly effective in reducing the extent of Cys S-tbutylation.[6]
Performance of Cleavage Cocktails with Histidine-Containing Peptides
For peptides containing histidine, the imidazole (B134444) side chain is susceptible to re-attachment of protecting groups, especially the trityl (Trt) group.[1] A comparative analysis of cleavage cocktails for the model peptide Ac-Tyr-Val-His-NH2, synthesized on a Rink Amide resin with Fmoc-His(Trt)-OH, provides insights into the optimal conditions for such peptides.
Table 3: Comparative Performance of Cleavage Cocktails for Ac-Tyr-Val-His-NH2
| Cleavage Cocktail (TFA/Scavengers) | Crude Purity (%) | Crude Yield (%) | Major Side Product |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 85 | 92 | Trt-His adduct |
| 94% TFA / 2.5% H₂O / 2.5% EDT / 1% TIS | 91 | 89 | Minor oxidation |
| 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | 88 | 90 | Phenol adducts |
| 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | 93 | 87 | N/A |
Representative data for a model peptide.[1] Purity and yield can vary based on the specific peptide sequence and synthesis efficiency.
Experimental Protocols
A generalized experimental protocol for peptide cleavage and deprotection is provided below. The specific cleavage cocktail and reaction time should be optimized based on the peptide sequence and the protecting groups used.[2][7]
1. Resin Preparation:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Wash the resin with dichloromethane (B109758) (DCM) to remove any residual solvents from synthesis and to swell the resin.[3]
2. Cleavage Reaction:
-
Prepare the desired cleavage cocktail fresh using high-quality reagents.[2] CAUTION: TFA is a corrosive liquid and should be handled in a well-ventilated fume hood.[4]
-
Add the cleavage cocktail to the resin (typically 5-10 mL per 0.5 g of resin).[2]
-
Allow the reaction to proceed at room temperature with occasional agitation for a duration of 1-4 hours.[2][7] The optimal time depends on the stability of the protecting groups.[2]
3. Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.[1]
-
Wash the resin with a small amount of fresh TFA or the cleavage cocktail and combine the filtrates.[7]
-
Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the peptide.[1]
-
Pellet the precipitated peptide by centrifugation and decant the ether.[1]
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.[1]
-
Dry the final peptide pellet under a stream of nitrogen and then under vacuum.[1]
4. Analysis:
-
Determine the crude peptide yield gravimetrically.[1]
-
Analyze the crude peptide purity by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[1]
-
Confirm the identity of the main product and any side products by mass spectrometry (e.g., LC-MS or MALDI-TOF).[1]
Visualizing the Workflow and Side Reactions
General Peptide Cleavage Workflow
Caption: General workflow for peptide cleavage from solid support.
Mechanism of Cysteine S-tert-butylation and Prevention
Caption: Prevention of a common side reaction by scavengers.
References
A Comparative Guide to Safety-Catch Linkers for Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of a linker is a critical decision that dictates the flexibility and success of the synthetic strategy. Safety-catch linkers, in particular, offer a sophisticated approach by remaining stable throughout peptide chain elongation and then becoming labile for cleavage under specific, controlled conditions. This guide provides an objective comparison of the performance of prominent safety-catch linkers, supported by experimental data, to inform the selection of the most suitable linker for your research needs.
This guide will delve into the characteristics, activation, and cleavage conditions of three major classes of safety-catch linkers: the classic acyl sulfonamide-based Kenner and Ellman linkers, the reductive-acidolytic Safety-Catch Acid-Labile (SCAL) linkers, and a modern base-labile linker.
Performance Comparison of Safety-Catch Linkers
The selection of a safety-catch linker is a balance between stability during synthesis and the efficiency and mildness of the final cleavage. The following table summarizes the key performance characteristics of the discussed linkers.
| Linker Type | Linker Name | Activation Method | Cleavage Conditions | Cleavage Yield | Key Advantages | Limitations |
| Acyl Sulfonamide | Kenner Linker | N-alkylation (e.g., diazomethane) | Nucleophilic cleavage (e.g., 0.5 M NaOH, 0.5 M NH₃/dioxane, methanolic hydrazine) | Variable; poor with less nucleophilic amines (e.g., anilines) | Stable to both acidic and basic conditions during synthesis. | Activation with hazardous diazomethane; low reactivity of the activated linker requiring excess nucleophile. |
| Ellman Linker | N-alkylation (e.g., iodoacetonitrile) | Nucleophilic cleavage with a wide range of amines (including sterically hindered and non-basic amines) | High | Enhanced reactivity compared to the Kenner linker; compatible with a broader range of nucleophiles. | Incomplete alkylation can be an issue with certain carboxylic acids. | |
| Reductive-Acidolytic | SCAL (Safety-Catch Acid-Labile) | Reduction of sulfoxide (B87167) to sulfide (B99878) (e.g., PPh₃/Me₃SiCl) | Acidolysis (e.g., TFA) | High (e.g., >90% with Leu-enkephalin) | Orthogonal to both Fmoc and Boc strategies; stable to both acids and bases in its oxidized form. | Requires an additional reduction step before cleavage. |
| SCAL-2 | Reduction of sulfoxide to sulfide (e.g., PPh₃/Me₃SiCl) | Acidolysis (e.g., TFA, TMSBr/TFA) | High (comparable to original SCAL) | Improved stability and easier chemical synthesis compared to the original SCAL linker. | Requires a pre-activation reduction step. | |
| Base-Labile | ETB (4-((2-hydroxyethyl)thio)benzoic acid) | Oxidation of thioether to sulfone (e.g., m-CPBA) | Base-mediated β-elimination (e.g., 100% DEA, 80% DEA/DCM, 50% DEA/DCM) | Complete cleavage observed with various DEA concentrations. | Compatible with both Fmoc and Boc chemistries; cleavage under non-acidic conditions. | Requires an oxidation step prior to cleavage. |
Visualizing the Mechanisms: Activation and Cleavage Pathways
The following diagrams, generated using Graphviz, illustrate the activation and cleavage mechanisms of the discussed safety-catch linkers.
Caption: Activation and cleavage of Kenner/Ellman linkers.
Caption: Activation and cleavage of SCAL linkers.
Caption: Activation and cleavage of the ETB linker.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these linkers in a laboratory setting.
Protocol 1: General Procedure for Peptide Synthesis and Cleavage using an Acyl Sulfonamide (Ellman) Linker
-
Resin Preparation and Peptide Synthesis:
-
Swell the aminomethylated resin in dichloromethane (B109758) (DCM).
-
Couple the Ellman linker (e.g., 4-sulfamoylbenzoic acid) to the resin using standard coupling reagents (e.g., DIC/HOBt in DMF).
-
Perform standard Fmoc-based solid-phase peptide synthesis.
-
-
Linker Activation:
-
Wash the peptide-resin with DMF and then with N-methyl-2-pyrrolidone (NMP).
-
Add a solution of iodoacetonitrile (B1630358) (10 equivalents) and diisopropylethylamine (DIPEA, 5 equivalents) in NMP.
-
Agitate the mixture at room temperature for 12-24 hours.
-
Wash the resin thoroughly with NMP and DCM.
-
-
Peptide Cleavage:
-
Swell the activated peptide-resin in the chosen cleavage solvent (e.g., THF or DCM).
-
Add a solution of the desired amine (e.g., 1 M benzylamine (B48309) in THF).
-
Agitate the mixture at room temperature for 12-24 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide amide.
-
Wash the resin with the cleavage solvent and combine the filtrates.
-
Remove the solvent under reduced pressure to obtain the crude peptide.
-
Protocol 2: General Procedure for Peptide Synthesis and Cleavage using a SCAL Linker
-
Resin Preparation and Peptide Synthesis:
-
Couple the SCAL linker to an appropriate aminomethyl resin.
-
Perform standard Fmoc- or Boc-based solid-phase peptide synthesis. The linker is stable to both piperidine (B6355638) and TFA treatments in its oxidized (sulfoxide) state.
-
-
Linker Activation (Reduction):
-
Swell the peptide-resin in DCM.
-
Add a solution of triphenylphosphine (B44618) (PPh₃, 10 equivalents) and trimethylsilyl (B98337) chloride (Me₃SiCl, 10 equivalents) in DCM.
-
Agitate the mixture at room temperature for 2 hours.
-
Wash the resin with DCM and dry under vacuum.
-
-
Peptide Cleavage (Acidolysis):
-
Treat the dried, activated peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Isolate the peptide by centrifugation and wash with cold ether.
-
Protocol 3: General Procedure for Peptide Synthesis and Cleavage using the ETB Base-Labile Linker
-
Resin Preparation and Peptide Synthesis:
-
Couple the ETB linker to an aminomethyl resin using standard coupling conditions.
-
Perform standard Fmoc- or Boc-based solid-phase peptide synthesis.
-
-
Linker Activation (Oxidation):
-
Swell the peptide-resin in DCM.
-
Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 3 equivalents) in DCM.
-
Agitate the mixture at room temperature for 10 minutes.
-
Wash the resin with DCM and DMF.
-
-
Side-Chain Deprotection (if necessary):
-
Treat the resin with a TFA-based cleavage cocktail (e.g., TFA/TIPS/H₂O, 95:2.5:2.5, v/v/v) for 1 hour to remove acid-labile side-chain protecting groups.
-
Wash the resin with DMF and DCM.
-
Neutralize the resin with a 5% solution of DIPEA in DCM.
-
-
Peptide Cleavage:
-
Treat the activated and deprotected peptide-resin with a solution of 80% diethylamine (B46881) (DEA) in DCM for 30 minutes.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Isolate the peptide by centrifugation and wash with cold ether.
-
Conclusion
The choice of a safety-catch linker is a strategic decision that significantly impacts the outcome of a solid-phase peptide synthesis campaign. Acyl sulfonamide-based linkers like the Kenner and Ellman linkers are foundational tools, with the Ellman modification offering improved reactivity. Reductive-acidolytic linkers such as the SCAL family provide excellent orthogonality for complex synthetic schemes. More recent developments, exemplified by the base-labile ETB linker, offer cleavage under non-acidic conditions, which can be advantageous for sensitive peptides. By carefully considering the stability, activation, and cleavage characteristics of each linker, researchers can select the optimal tool to achieve their synthetic goals efficiently and with high purity.
The Crucial Crossroads: Assessing the Impact of the Linker on ADC Stability and Efficacy
For researchers, scientists, and drug development professionals, the linker of an antibody-drug conjugate (ADC) represents a critical design element that profoundly influences its therapeutic index. Far from being a simple bridge, the linker dictates the stability of the ADC in circulation and the efficiency of payload release at the tumor site, ultimately governing both its efficacy and safety profile. This guide provides an objective comparison of different linker strategies, supported by experimental data, to inform the rational design of next-generation ADCs.
The ideal linker must strike a delicate balance: remaining stable in the bloodstream to prevent premature payload release and associated off-target toxicity, yet efficiently cleaving to unleash the cytotoxic agent within the target cancer cell. This choice between a stable, non-cleavable linkage and a conditionally labile, cleavable one is a pivotal decision in ADC development. Furthermore, the physicochemical properties of the linker, such as its hydrophilicity, and the number of payloads attached to the antibody, known as the drug-to-antibody ratio (DAR), are critical parameters that modulate the ADC's overall performance.[1]
Cleavable vs. Non-Cleavable Linkers: A Tale of Two Strategies
The fundamental distinction between linker types lies in their mechanism of payload release. Cleavable linkers are designed to be selectively broken down by specific triggers prevalent in the tumor microenvironment or within tumor cells, while non-cleavable linkers release their payload only after the complete lysosomal degradation of the antibody.
Cleavable Linkers: Tuned for Triggered Release
Cleavable linkers exploit the unique physiological conditions of tumors, such as altered pH, higher concentrations of certain enzymes, or a more reducing environment.[2] The primary classes of cleavable linkers include:
-
Protease-Sensitive Linkers: These often contain a dipeptide motif, such as the widely used valine-citrulline (VC) linker, which is efficiently cleaved by lysosomal proteases like Cathepsin B that are overexpressed in many tumor cells.[3][4]
-
pH-Sensitive Linkers: Hydrazone linkers are a key example, designed to be stable at the physiological pH of blood (~7.4) but to hydrolyze and release their payload in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[3][5]
-
Glutathione-Sensitive Linkers: These linkers incorporate a disulfide bond that is readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (B108866) than the bloodstream.[2]
A key advantage of many cleavable linkers is their ability to induce a "bystander effect."[4] By releasing a membrane-permeable payload, the cytotoxic effect can extend to neighboring antigen-negative tumor cells, which is particularly beneficial in treating heterogeneous tumors.[6]
Non-Cleavable Linkers: The Stability Champions
Non-cleavable linkers, typically featuring stable thioether bonds, offer enhanced plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity. The release of the payload from these linkers is entirely dependent on the proteolytic degradation of the antibody backbone within the lysosome. This results in the release of the payload still attached to the linker and a single amino acid residue. A notable example of a non-cleavable linker is the SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker used in Trastuzumab emtansine (Kadcyla®).
Data Presentation: A Comparative Look at Linker Performance
The following tables summarize quantitative data from various studies to provide a comparative overview of how different linker strategies affect ADC stability and efficacy. It is important to note that direct comparisons across different studies can be challenging due to variations in antibodies, payloads, and experimental conditions.
Table 1: Comparative Plasma Stability of ADCs with Different Linker Types
| Linker Type | Linker Example | Antibody-Payload | Incubation Time | % Intact ADC Remaining (in human plasma) | Reference |
| Non-Cleavable | Thioether (MCC) | Anti-CD22-DM1 | 7 days | ~85% | [7] |
| Cleavable (Protease-Sensitive) | Valine-Citrulline (vc) | Trastuzumab-MMAE | 8 days | >90% (in mouse plasma) | [8] |
| Cleavable (pH-Sensitive) | Hydrazone | Gemtuzumab ozogamicin | - | Lower stability compared to peptide linkers | [5][9] |
| Cleavable (Disulfide) | SPP | Anti-CD22-DM1 | 7 days | ~40% | [7] |
Table 2: Comparative In Vitro Efficacy of ADCs with Different Linkers
| Linker Type | Linker Example | Cell Line | IC50 (nM) | Bystander Effect | Reference |
| Non-Cleavable | SMCC-DM1 | Low FR-α expressing | Decreased efficacy | Reduced/Absent | [10] |
| Cleavable (Protease-Sensitive) | SPP-DM1 | Low FR-α expressing | Higher efficacy | Present | [10] |
| Cleavable (Protease-Sensitive) | Val-Cit-MMAE | CD30+ cell lines | Potent | Present | [7] |
The Influence of Linker Hydrophilicity
The hydrophobicity of the linker-payload can significantly impact the biophysical properties of an ADC, often leading to aggregation, which can increase clearance and reduce efficacy.[11] Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker can mitigate these issues.[11][12]
Table 3: Impact of Linker Hydrophilicity on ADC Performance
| Linker Type | Key Feature | Impact on DAR | Impact on In Vivo Half-Life | Impact on In Vivo Efficacy | Reference |
| Hydrophobic (e.g., SMCC) | Low water solubility | Limited DAR to avoid aggregation | Generally shorter | Can be limited by poor PK | [11] |
| Hydrophilic (e.g., PEGylated) | High water solubility | Higher DARs achievable | Significantly extended | Often enhanced | [11][13] |
The Critical Role of Drug-to-Antibody Ratio (DAR)
The DAR, or the number of drug molecules conjugated to a single antibody, is a critical parameter that affects an ADC's stability, efficacy, and pharmacokinetics.[14][15] While a higher DAR can increase in vitro potency, it can also lead to faster clearance and reduced efficacy in vivo.[14][16]
Table 4: Effect of DAR on ADC Pharmacokinetics and Efficacy
| ADC | Average DAR | Clearance Rate | In Vivo Efficacy | Reference |
| Maytansinoid Conjugate | ~2 to 6 | Comparable | Better therapeutic index | [14][15] |
| Maytansinoid Conjugate | ~9 to 10 | Rapid clearance | Decreased efficacy | [14][15] |
| Anti-CD30-MMAE | 2 or 4 | Slower | Equivalent to DAR 8 at equal antibody doses | [7] |
| Anti-CD30-MMAE | 8 | Faster | - | [7] |
Experimental Protocols: Methodologies for Key Experiments
Detailed and reproducible experimental protocols are essential for the accurate assessment and comparison of ADCs.
ADC Plasma Stability Assay using LC-MS
Objective: To determine the in vitro stability of an ADC in plasma by measuring the change in the average DAR or the amount of released payload over time.[2]
Protocol Outline:
-
ADC Incubation: Incubate the ADC at a specific concentration (e.g., 180 µg/mL) in plasma (e.g., human, mouse) at 37°C.[8]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, and 8 days).[8]
-
Sample Preparation:
-
LC-MS Analysis:
-
Data Analysis: Plot the average DAR or the concentration of released payload against time to determine the stability profile of the ADC.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potency (IC50) of an ADC on a target cancer cell line.[6]
Protocol Outline:
-
Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and appropriate controls (e.g., unconjugated antibody, free payload). Add the treatments to the cells.
-
Incubation: Incubate the plate for a defined period (e.g., 72-96 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the dose-response curves to determine the IC50 values.[6]
ADC Aggregation Analysis by Size-Exclusion Chromatography (SEC)
Objective: To quantify the amount of aggregates in an ADC sample.[17]
Protocol Outline:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration in the mobile phase.
-
SEC System: Use a high-performance liquid chromatography (HPLC) system equipped with a size-exclusion column suitable for separating proteins.
-
Mobile Phase: An aqueous buffer, such as phosphate-buffered saline (PBS), is typically used. For more hydrophobic ADCs, the addition of a small amount of organic solvent may be necessary to prevent non-specific interactions with the column.[18]
-
Chromatography: Inject the ADC sample onto the SEC column. The separation is based on the hydrodynamic volume of the molecules, with larger aggregates eluting first, followed by the monomeric ADC.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the aggregates and the monomer to calculate the percentage of aggregation in the sample.
Mandatory Visualization
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Differences Between Cleavable and Non-Cleavable ADC Linkers | MolecularCloud [molecularcloud.org]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 10. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. researchgate.net [researchgate.net]
Stability Showdown: Merrifield vs. Modern Linkers in Fmoc Solid-Phase Peptide Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the choice of linker—the chemical anchor tethering a growing peptide chain to a solid support—is a critical determinant of the overall success of the synthesis. While traditionally associated with Boc/Bzl chemistry, the robust Merrifield linker is finding renewed interest within the milder Fmoc/tBu strategy. This guide provides an objective comparison of the Merrifield linker's stability against more contemporary linkers like Wang, Rink Amide, and Sieber Amide, supported by available experimental data, to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Linker Stability Under Fmoc Deprotection Conditions
The primary challenge to linker stability in Fmoc-SPPS arises from the repeated exposure to a basic reagent, typically a 20% piperidine (B6355638) solution in dimethylformamide (DMF), used to remove the temporary Fmoc protecting group from the N-terminal amino acid. An ideal linker must remain steadfast during these cycles to prevent premature cleavage of the peptide from the resin, which would result in lower yields and purification challenges.
| Linker | Typical Cleavage Condition | Stability to Piperidine (Fmoc Deprotection) | Primary Application (C-terminus) |
| Merrifield | Strong acid (HF, TFMSA)[1] | High stability; feasible for oligopeptide synthesis with minimal loss. | Carboxylic Acid |
| Wang | Moderate acid (TFA)[2] | Generally stable, but quantitative data on piperidine-induced cleavage is less documented. | Carboxylic Acid |
| Rink Amide | Mild acid (TFA)[3] | Generally stable, though some studies report minor cleavage with repeated piperidine treatments. | Amide |
| Sieber Amide | Very mild acid (1-2% TFA)[4] | Considered stable for standard Fmoc protocols. | Amide |
Deep Dive: Quantitative Stability and Experimental Evidence
While the Merrifield linker's requirement for harsh cleavage conditions has historically limited its use in the milder Fmoc strategy, recent studies have quantitatively assessed its stability under standard Fmoc deprotection protocols, revealing a surprising resilience.
A key study investigated the stability of dipeptides anchored to a Merrifield resin when subjected to repeated treatments with 20% piperidine/DMF and a stronger base mixture of 2% DBU/2% piperidine/DMF at room temperature. The findings indicated that the Merrifield linker is robust enough for the synthesis of oligopeptides via the Fmoc strategy under standard conditions. However, the study advises caution when using microwave assistance for Fmoc deprotection, as it can lead to increased linker cleavage after a high number of cycles (more than 20 for α-amino acid anchored peptides with 20% piperidine/DMF, and more than 30 for β-amino acid anchored peptides with 2% DBU/2% piperidine/DMF).
In contrast, linkers specifically designed for Fmoc synthesis, such as the Wang, Rink Amide, and Sieber Amide linkers, are generally considered stable to piperidine treatment. However, the peptide-resin bond of the Rink Amide linker has been reported to be not entirely stable to piperidine, with some studies indicating a potential for low levels of premature cleavage.
The Wang and Sieber Amide linkers are widely and successfully used in Fmoc-SPPS, which attests to their sufficient stability under standard deprotection conditions. However, detailed quantitative studies focusing specifically on their stability to piperidine are less prevalent in the literature compared to the recent investigations into the Merrifield linker.
Experimental Methodologies
To quantitatively assess the stability of a linker to the reagents used in Fmoc-SPPS, a linker stability assay is performed. The following protocol outlines a general approach for such an analysis.
Objective: To quantify the amount of peptide prematurely cleaved from the resin upon repeated exposure to Fmoc deprotection reagents.
Materials:
-
Peptide-loaded resin with the linker of interest
-
20% piperidine in DMF
-
DMF for washing
-
Cleavage cocktail appropriate for the specific linker (e.g., high concentration of TFA with scavengers for Wang resin, or HF/TFMSA for Merrifield resin)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
UV Spectrophotometer
Procedure:
-
A precisely weighed amount of the peptide-resin is placed in a reaction vessel.
-
The resin is subjected to a standard Fmoc deprotection cycle using 20% piperidine in DMF for a defined period (e.g., 20 minutes).
-
The piperidine solution is collected, and the resin is washed thoroughly with DMF. The washings are combined with the piperidine solution.
-
Steps 2 and 3 are repeated for a predetermined number of cycles to simulate a lengthy peptide synthesis.
-
The collected solutions from each cycle are analyzed by RP-HPLC to quantify the amount of cleaved peptide.
-
Alternatively, the amount of the dibenzofulvene-piperidine adduct in the collected solutions can be quantified spectrophotometrically at ~301 nm to monitor the Fmoc removal, and any peptide present can be quantified by HPLC.[5]
-
After the final piperidine treatment, the remaining peptide on the resin is cleaved using the appropriate strong acid cocktail.
-
The amount of peptide cleaved in the final step is quantified by RP-HPLC.
-
The stability of the linker is expressed as the percentage of peptide cleaved per deprotection cycle relative to the total amount of peptide initially loaded on the resin.
Visualizing the Workflow and Relationships
To better understand the experimental process and the relationships between the different components of SPPS, the following diagrams are provided.
Conclusion
The selection of a linker in Fmoc-SPPS is a critical decision that balances the need for stability during synthesis with the requirement for efficient cleavage of the final product. While the Merrifield linker has long been the workhorse of Boc-SPPS, quantitative evidence demonstrates its viability for Fmoc-based synthesis of oligopeptides, offering a highly stable anchoring strategy. For longer peptides or sequences where even minimal premature cleavage is a concern, the established Fmoc-compatible linkers such as Wang, Rink Amide, and Sieber Amide remain the preferred choice. The Wang linker is a reliable option for peptides with a C-terminal carboxylic acid, while the Rink Amide and ultra-sensitive Sieber Amide linkers are ideal for the synthesis of peptide amides. Ultimately, the optimal linker choice will depend on the specific requirements of the target peptide, including its length, sequence, and desired C-terminal functionality, as well as the synthetic methodology employed.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
